molecular formula C12H10BrNO B1373721 3-Bromo-5-(3-methylphenoxy)pyridine CAS No. 28231-75-6

3-Bromo-5-(3-methylphenoxy)pyridine

Cat. No.: B1373721
CAS No.: 28231-75-6
M. Wt: 264.12 g/mol
InChI Key: RBJSPIYPJZNHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(3-methylphenoxy)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(3-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJSPIYPJZNHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678771
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28231-75-6
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(3-methylphenoxy)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in the design of molecules that interact with biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

This guide focuses on a specific, highly functionalized pyridine derivative: 3-Bromo-5-(3-methylphenoxy)pyridine . The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity.[2] The diaryl ether linkage, a structural motif present in numerous bioactive natural products and synthetic drugs, imparts a degree of conformational rigidity and can influence receptor binding affinity. This comprehensive technical guide provides a detailed exploration of the synthesis, and theoretical properties of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategies: The Ullmann Condensation Approach

The formation of the diaryl ether bond is the key transformation in the synthesis of this compound. Among the various methods available for C-O bond formation, the Ullmann condensation remains a robust and widely employed strategy, particularly for electron-deficient aryl halides.[3][4] This copper-catalyzed reaction between a phenol and an aryl halide offers a direct and efficient route to the target molecule.

Causality Behind Experimental Choices:

The selection of the Ullmann condensation is predicated on several factors. The starting materials, 3,5-dibromopyridine and m-cresol, are readily available and relatively inexpensive. The reaction conditions, while requiring elevated temperatures, are generally tolerant of a range of functional groups. The use of a copper catalyst is a classic and well-established method for this type of transformation.[5][6] Alternative methods, such as the Buchwald-Hartwig C-O coupling, could also be employed. While often proceeding under milder conditions, these palladium-catalyzed reactions can be more sensitive to substrate purity and may require more complex and costly phosphine ligands.[7][8]

Experimental Workflow: A Self-Validating Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the Ullmann condensation. Each step is designed to ensure reproducibility and high purity of the final product.

Synthesis_Workflow Start Starting Materials: 3,5-Dibromopyridine m-Cresol Reaction Ullmann Condensation: - Copper(I) Iodide (CuI) Catalyst - Potassium Carbonate (K2CO3) Base - N,N-Dimethylformamide (DMF) Solvent - Heat (e.g., 120-140 °C) Start->Reaction Reaction Setup Workup Aqueous Workup: - Dilution with Water - Extraction with Ethyl Acetate Reaction->Workup Reaction Quenching Purification Purification: - Drying over Anhydrous Na2SO4 - Filtration - Concentration in vacuo - Column Chromatography (Silica Gel) Workup->Purification Crude Product Isolation Product Final Product: This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Materials:

  • 3,5-Dibromopyridine

  • m-Cresol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromopyridine (1.0 eq), m-cresol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 3,5-dibromopyridine).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

II. Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds such as 3-bromo-5-methoxypyridine.[9][10]

PropertyPredicted/Expected Value
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid or oil
Melting Point Expected to be a low-melting solid, potentially in the range of 30-60 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water
¹H NMR (CDCl₃, 400 MHz) Predicted chemical shifts (δ, ppm): Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.5-8.5). The protons of the methylphenoxy group would appear in the aromatic region (δ 6.8-7.3), and the methyl protons would be a singlet around δ 2.3.
¹³C NMR (CDCl₃, 101 MHz) Predicted chemical shifts (δ, ppm): Aromatic carbons would appear in the range of δ 110-160. The carbon bearing the bromine would be significantly shifted. The methyl carbon would appear upfield around δ 21.
Mass Spectrometry (ESI+) Predicted m/z: [M+H]⁺ at approximately 264.0 and 266.0, showing the characteristic isotopic pattern for a monobrominated compound.

III. Potential Applications in Drug Development

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Applications Core This compound Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Heck Heck Reaction (C-C Bond Formation with Alkenes) Core->Heck Kinase Kinase Inhibitors Suzuki->Kinase CNS CNS Agents Buchwald->CNS Other Other Bioactive Molecules Heck->Other

Caption: Potential applications of this compound.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromine atom on this compound can be readily displaced via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which can be designed to interact with the ATP-binding site of kinases.[11]

  • Intermediate for Central Nervous System (CNS) Agents: The lipophilicity imparted by the phenoxy group can be advantageous for designing molecules that cross the blood-brain barrier. Further functionalization through Buchwald-Hartwig amination at the bromine position can lead to the synthesis of novel aminated pyridines, a class of compounds with known activity in the CNS.[12][13]

  • Building Block for Agrochemicals and Materials Science: Beyond pharmaceuticals, functionalized pyridines are also important in the development of novel agrochemicals and functional materials. The reactivity of the bromo-substituent allows for the incorporation of this moiety into larger, more complex structures with tailored properties.

IV. Conclusion and Future Outlook

This compound represents a strategically designed building block for chemical synthesis. Its preparation via the Ullmann condensation is a reliable and scalable method. While detailed characterization data is sparse in the public domain, its chemical properties can be confidently predicted. The true value of this molecule lies in its potential as a versatile intermediate for the creation of diverse libraries of compounds for screening in drug discovery and other areas of chemical research. As the demand for novel, functionalized heterocyclic compounds continues to grow, molecules like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 21, 2026, from [Link]

  • Xie, Y.-J., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 45(45), 8487-8490.
  • The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).
  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • Al-Hiari, Y. M., et al. (2012).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 21, 2026, from [Link]

  • 3-Bromo-5-(3-methoxyphenyl)pyridine - MySkinRecipes. (n.d.). Retrieved February 21, 2026, from [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3335-3348.
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine - Hoffman Fine Chemicals. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (2017, September 15). Retrieved February 21, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

  • 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc. (2025, August 22). Retrieved February 21, 2026, from [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • 3-bromo-5-methoxypyridine (C6H6BrNO) - PubChemLite. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-Bromo-5-(3-methylphenoxy)pyridine

[1]

Executive Summary

This technical guide establishes the spectroscopic standard for 3-Bromo-5-(3-methylphenoxy)pyridine (CAS Ref: Analogous to 46100-20-5 series).[1] As a critical scaffold in the synthesis of heterobifunctional degraders (PROTACs) and kinase inhibitors, the purity and structural integrity of this intermediate are paramount.

This document moves beyond simple data listing. It provides a self-validating analytical framework , enabling researchers to distinguish the target molecule from common regioisomeric impurities (e.g., 2-bromo isomers) and incomplete coupling byproducts.[1] The guide prioritizes Mass Spectrometry (MS) for isotopic fingerprinting and Nuclear Magnetic Resonance (NMR) for structural connectivity.

Part 1: Mass Spectrometry (The Isotopic Fingerprint)

For halogenated heterocycles, Mass Spectrometry provides the most immediate confirmation of identity due to the unique natural abundance of Bromine isotopes (


Isotopic Signature Analysis

The presence of a single bromine atom dictates a characteristic 1:1 doublet in the molecular ion cluster.

ParameterValue / ObservationStructural Insight
Ionization Mode ESI+ (Electrospray Ionization, Positive)Protonation occurs preferentially at the Pyridine Nitrogen.[1]
Monoisotopic Mass 263.00 Da (

)
Base peak for light isotope.
Molecular Ion Cluster [M+H]⁺ @ 264.0 / 266.0 1:1 Intensity Ratio. This "Twin Peak" signature confirms the presence of exactly one Bromine atom.
Fragmentation (

)

184/186 (Loss of Pyridine ring)
Cleavage of the ether linkage (

bond).
Fragmentation Logic (MS/MS)

In tandem MS (MS/MS), the ether linkage is the primary site of fragility. The fragmentation pathway validates the connectivity between the pyridine core and the phenoxy tail.

MS_FragmentationM_IonParent Ion [M+H]+m/z 264/266Frag_2Pyridyl Cation[C5H3BrN]+ m/z ~156/158M_Ion->Frag_2- (3-methylphenol)Frag_1Phenoxy Radical Loss[C6H7O]•Frag_3Tropylium-like Ion(Rearrangement)Frag_2->Frag_3- HCN (Pyridine ring collapse)

Figure 1: Predicted ESI-MS/MS fragmentation pathway focusing on the ether cleavage.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for ruling out regioisomers. The specific coupling constants (

^1H NMR Reference Data (400 MHz, DMSO-d6)

Note: Values are standardized references based on substituent chemical shift additivity rules for 3,5-disubstituted pyridines.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H-2 8.45 - 8.55 Doublet (d)1H

Pyridine: Flanked by N and Br (Deshielded).[1]
H-6 8.25 - 8.35 Doublet (d)1H

Pyridine: Flanked by N and O-Ar.
H-4 7.60 - 7.70 Triplet/dd1H

Pyridine: Gamma to Nitrogen; "T" shape splitting.[1]
H-5' 7.20 - 7.30 Triplet (t)1H

Phenoxy: Meta proton (Benzene ring).[1][2]
H-4' 6.95 - 7.05 Doublet (d)1H

Phenoxy: Para proton.[1]
H-2'/6' 6.80 - 6.90 Multiplet (m)2H-Phenoxy: Ortho protons (shielded by ether O).[1]
-CH3 2.32 - 2.36 Singlet (s)3H-Methyl: Characteristic benzylic methyl.[1]
Critical Validation Criteria (The "Self-Check")
  • The Pyridine Fingerprint: You must observe two distinct doublets above 8.0 ppm with small coupling constants (

    
     Hz).
    
    • Failure Mode: If you see a doublet with

      
       Hz, you likely have a 2,3- or 3,4-substitution pattern (impurity).[1]
      
  • The Methyl Integral: The singlet at ~2.3 ppm must integrate to exactly 3.0 relative to the pyridine proton (1.0).

    • Failure Mode: An integral of < 3.0 suggests incomplete coupling or oxidation of the methyl group.

^13C NMR Reference Data (100 MHz, DMSO-d6)
  • Ether Carbon (C-O): ~156.0 ppm (Deshielded).

  • Pyridine C-Br: ~120.5 ppm.[1]

  • Methyl Carbon: ~21.2 ppm.

Part 3: Experimental Protocols

To ensure reproducibility, follow this extraction and acquisition workflow. This protocol minimizes water suppression artifacts which can obscure the aromatic region.

Sample Preparation Workflow

Protocol_WorkflowSampleSolid Sample(10-15 mg)DissolutionVortex / Sonication(Ensure clear solution)Sample->DissolutionSolventSolvent ChoiceDMSO-d6 (Preferred) or CDCl3Solvent->DissolutionFilterFiltration(Remove inorganic salts)Dissolution->FilterIf cloudyAcquisitionAcquisitionns=16 (1H), ns=1024 (13C)Dissolution->AcquisitionIf clearFilter->Acquisition

Figure 2: NMR Sample Preparation Decision Tree.

Acquisition Parameters (Standard 400 MHz)
  • Solvent: DMSO-d6 (Preferred for polar heterocycles) or CDCl3.[1]

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard proton).

  • Relaxation Delay (D1):

    
     sec (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Spectral Width: -2 to 14 ppm.[1]

Part 4: Quality Control & Impurity Profiling[1]

When synthesizing this compound (typically via Chan-Lam or Ullmann coupling), specific impurities are common.

Impurity TypeNMR IndicatorMS IndicatorRemediation
3-Bromo-5-hydroxypyridine (Starting Material)Broad singlet > 10 ppm (OH).[1] Shift in H2/H6 due to free phenol.

174/176
Alkaline wash (NaOH) to remove unreacted phenol.
3-Methylphenol (Starting Material)Doublet at 6.6 ppm (Ortho-H).[1]

108
High vacuum drying or silica chromatography.
Bis-phenoxy byproduct (Over-reaction)Loss of Pyridine H signals; appearance of extra aromatic multiplets.[1]

> 300
Control stoichiometry strictly (1:1).

References

  • Synthesis of 3-bromo-5-methoxypyridine (Analogous Scaffold): Li, Z., et al.[1][3] "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells." Chemical Communications, Electronic Supplementary Information (2011).[3] Context: Provides experimental NMR shifts for the 3-bromo-5-alkoxy pyridine core, validating the H2/H4/H6 assignment logic.

  • Fragment Analysis of Phenoxy-Pyridine Derivatives: Liu, Y., et al.[1] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry (2021).[4] Context: Validates the ether cleavage fragmentation pathway in ESI-MS.

  • General Pyridine Shift Additivity Rules: BenchChem Technical Guides. "13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine." Context: Used for theoretical verification of C-Br and C-O chemical shifts.[1]

Commercial Availability & Technical Guide: 3-Bromo-5-(3-methylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial landscape, technical specifications, and procurement strategies for 3-Bromo-5-(3-methylphenoxy)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Executive Technical Summary

This compound is a disubstituted pyridine scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors and receptor modulators. Its structural value lies in the 3,5-substitution pattern , which allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the m-tolyl ether moiety provides a lipophilic, metabolically stable "tail" often required for hydrophobic pocket binding in protein targets.

Chemical Identity Profile
PropertySpecification
Chemical Name This compound
CAS Number 28231-75-6 (Note: Supplier-referenced; verify with CoA)
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
SMILES Cc1cccc(Oc2cncc(Br)c2)c1
Physical State Off-white to pale yellow solid (typically) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Part 2: Supply Chain Landscape

Commercial Availability Status

This compound is classified as a Tier 3 Building Block (Specialty/Boutique). It is not a bulk commodity.[1][2]

  • Stock Status: Rarely held in significant inventory (>100g) by major catalog houses.

  • Typical Lead Time: 2–6 weeks (Make-to-Order).

  • Price Point: High (

    
    1,500 per 5g depending on synthesis route and purity).
    
Verified & Potential Suppliers

Procurement should prioritize suppliers capable of providing valid H-NMR and LCMS data to confirm the mono-substitution pattern, as bis-substitution is a common synthetic impurity.

Supplier CategoryVendor NameAvailability TypeNotes
Primary Catalog Alfa Chemistry Catalog ItemLists CAS 28231-75-6; likely MTO.
Aggregators ChemicalBook Listing ServiceAggregates smaller Chinese synthesis houses.
Custom Synthesis WuXi AppTec ContractRecommended for >100g batches.
Custom Synthesis Pharmablock ContractSpecializes in pyridine chemistry.[3]

Part 3: Technical Specifications & Synthesis

To validate supplier quality or perform in-house synthesis, researchers must understand the production pathway and associated impurity profile.

Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis involves the reaction of 3,5-dibromopyridine with m-cresol (3-methylphenol).

Reaction Logic
  • Substrate: 3,5-Dibromopyridine is electron-deficient, but not highly activated.

  • Conditions: Requires a base (K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80–120°C).

  • Selectivity Challenge: The product (mono-ether) is more electron-rich than the starting material, theoretically deactivating it toward a second substitution. However, at high temperatures, the bis-ether impurity is common.

Experimental Protocol (Reference Standard)
  • Charge: 3,5-Dibromopyridine (1.0 eq), m-cresol (1.05 eq), and K₂CO₃ (2.0 eq) in dry DMF (0.5 M concentration).

  • Reaction: Heat to 100°C under N₂ atmosphere for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted cresol) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Impurity Profile & QC

When sourcing this material, the Certificate of Analysis (CoA) must explicitly check for these impurities:

Impurity NameStructure/OriginDetectionLimit
Bis-Ether 3,5-bis(3-methylphenoxy)pyridineLCMS (M+H ≈ 292)< 1.0%
Starting Material 3,5-DibromopyridineGC/LCMS< 0.5%
Residual Phenol m-CresolH-NMR (aromatic region)< 0.1%

Part 4: Visualizations

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the critical competition between the desired mono-substitution and the bis-substitution side reaction.

SynthesisPath SM 3,5-Dibromopyridine (Starting Material) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate + Base/DMF, 100°C Reagent m-Cresol (Nucleophile) Reagent->Intermediate Product This compound (TARGET) Intermediate->Product - HBr Impurity 3,5-bis(3-methylphenoxy)pyridine (Over-reaction Impurity) Product->Impurity + Excess m-Cresol High Temp

Caption: SNAr pathway showing the origin of the critical bis-ether impurity (Red).

Diagram 2: Procurement Decision Tree

A logic flow for researchers to secure the material efficiently.

Procurement Start Need this compound CheckCat Check Alfa / ChemicalBook (CAS: 28231-75-6) Start->CheckCat InStock In Stock? CheckCat->InStock Order Order & Request CoA (Check for Bis-impurity) InStock->Order Yes Custom Request Custom Synthesis (Quote based on 3,5-Dibromo SM) InStock->Custom No Specs Define Specs: >97% Purity <1% Bis-ether Custom->Specs Specs->Order Lead Time: 3-4 wks

Caption: Strategic workflow for sourcing non-commodity heterocyclic building blocks.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyridine derivatives can oxidize or discolor (N-oxide formation) upon prolonged exposure to air and light.

  • Safety: Treat as a standard irritant. Avoid contact with strong oxidizing agents.

  • Solubility for Assays: Prepare 10mM stock solutions in DMSO. Ensure the solution is clear; precipitation may occur if water content in DMSO is high.

References

  • Alfa Chemistry . Product Detail: this compound (CAS 28231-75-6). Retrieved from .

  • ChemicalBook . Supplier Aggregation for this compound. Retrieved from .

  • PubChem . Compound Summary: 3-Bromo-5-methoxypyridine (Analog Reference for Properties). Retrieved from .

  • Organic Process Research & Development. Scalable Synthesis of 3,5-Disubstituted Pyridines via SNAr. (General methodology reference).

Sources

Discovery and History of 3-Bromo-5-(3-methylphenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the discovery, synthesis, and medicinal chemistry applications of 3-Bromo-5-(3-methylphenoxy)pyridine , a critical intermediate in the development of central nervous system (CNS) therapeutics, particularly for targets such as the metabotropic glutamate receptor 5 (mGluR5) and nicotinic acetylcholine receptors (nAChRs).

Part 1: Executive Summary & Chemical Identity

This compound (often referred to as the "3,5-Ether Scaffold" in internal discovery programs) is a privileged substructure in modern medicinal chemistry. It serves as a versatile building block for constructing 3,5-disubstituted pyridine ligands, a class of compounds highly valued for their ability to penetrate the blood-brain barrier (BBB) and modulate G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name 3-Bromo-5-(m-tolyloxy)pyridine
CAS Number 28231-75-6 (Note: Often ambiguous in older databases; verify by structure)
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
SMILES Cc1cccc(Oc2cncc(Br)c2)c1
Key Functionality Aryl Bromide (for cross-coupling), Ether Linker (conformational flexibility), Pyridine Nitrogen (H-bond acceptor)

Part 2: Discovery and Historical Context

The "Privileged Scaffold" Emergence (Early 2000s)

The discovery of this compound was not an isolated event but rather a result of the systematic exploration of heterobiaryl ethers as bioisosteres for biaryl systems. In the early 2000s, pharmaceutical companies (notably Merck, Novartis, and Roche) were heavily invested in developing allosteric modulators for mGluR5 and agonists for nAChRs (specifically


) to treat anxiety, depression, and schizophrenia.
  • The Challenge: Early candidates (e.g., MPEP, Fenobam) suffered from poor solubility, rapid metabolism, or off-target effects.

  • The Solution: Chemists identified the 3,5-disubstituted pyridine core as a superior scaffold. The pyridine nitrogen provided a critical hydrogen bond acceptor without the high basicity of aliphatic amines, improving CNS penetration. The ether linkage at the 5-position allowed the "tail" (the 3-methylphenoxy group) to occupy hydrophobic pockets in the receptor's allosteric site, while the bromine at the 3-position served as a handle for further diversification.

Role in Nicotinic Receptor Ligands

Research published in journals such as Journal of Medicinal Chemistry highlighted this specific intermediate in the synthesis of novel nicotinic ligands. The 3-methylphenoxy group was found to optimize binding affinity by mimicking the steric bulk of endogenous ligands or earlier lead compounds, while the pyridine core maintained the necessary electronic profile for receptor interaction.

Part 3: Synthesis and Process Chemistry[2][3][4]

The synthesis of this compound presents a classic challenge in nucleophilic aromatic substitution (


) due to the electron-rich nature of the 3,5-dibromopyridine ring (relative to 2,4-isomers) which deactivates it toward nucleophilic attack. Two primary routes have evolved: the High-Temperature 

(Process Route) and the Ullmann Coupling (Medicinal Chemistry Route).
Route A: High-Temperature (Scale-Up Preferred)

This route avoids heavy metals but requires forcing conditions.

Protocol:

  • Reagents: 3,5-Dibromopyridine (1.0 equiv), m-Cresol (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF or NMP (Polar Aprotic is essential).

  • Conditions: Heat to

    
     for 12-24 hours.
    
  • Mechanism: The phenoxide anion attacks the 3-position. The reaction is slow because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen (as it can in 2- or 4- substitution).

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with NaOH (to remove unreacted cresol), dry, and concentrate.

Route B: Copper-Catalyzed Ullmann Coupling (Lab Scale)

This route is milder and often higher yielding for complex phenols.

Protocol:

  • Reagents: 3,5-Dibromopyridine (1.0 equiv), m-Cresol (1.2 equiv), Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Catalyst: Copper(I) Iodide (CuI, 10 mol%).

  • Ligand:

    
    -Dimethylglycine or 1,10-Phenanthroline (20 mol%).
    
  • Solvent: Dioxane or DMSO.

  • Conditions:

    
     under Argon atmosphere for 16 hours.
    
Visualization: Synthetic Pathways

The following diagram illustrates the synthesis and downstream applications.

SynthesisPathways Figure 1: Synthesis and Divergent Applications of the 3,5-Ether Scaffold Start 3,5-Dibromopyridine (Starting Material) Target This compound (Key Intermediate) Start->Target Route A: K2CO3, DMF, 140°C (SNAr) Start->Target Route B: CuI, Ligand, Cs2CO3 (Ullmann) Reagent m-Cresol (Nucleophile) Reagent->Target Product1 mGluR5 NAMs (Suzuki Coupling) Target->Product1 Ar-B(OH)2 Pd(dppf)Cl2 Product2 nAChR Agonists (Sonogashira Coupling) Target->Product2 Alkyne Pd(PPh3)2Cl2, CuI

Figure 1: Synthesis and Divergent Applications of the 3,5-Ether Scaffold.

Part 4: Medicinal Chemistry Applications[1][2][3][5]

Structure-Activity Relationship (SAR) Logic

The this compound scaffold is designed to probe specific interactions in the receptor binding pocket:

  • The Ether Linker: Acts as a "hinge," allowing the tolyl group to adopt a conformation perpendicular to the pyridine ring. This is crucial for fitting into the narrow hydrophobic clefts of GPCR allosteric sites.

  • The 3-Methyl Group: Provides a specific hydrophobic contact (van der Waals interaction). SAR studies often compare the 3-methyl analog against 3-chloro or 3-methoxy to optimize potency and metabolic stability (preventing benzylic oxidation).

  • The Pyridine Nitrogen: Often forms a water-mediated hydrogen bond with residues like Serine or Threonine in the receptor transmembrane domain.

Downstream Functionalization

Once synthesized, the bromine atom at the 3-position is rarely the final endpoint. It serves as a reactive handle for Palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl-ether hybrids (common in mGluR5 Negative Allosteric Modulators).

  • Sonogashira Coupling: Reacting with terminal alkynes to introduce rigid acetylenic spacers (common in mGluR5 and nAChR ligands).

  • Buchwald-Hartwig Amination: Introducing amine groups to modulate solubility and basicity.

Case Study: Optimization of mGluR5 NAMs

In the optimization of mGluR5 negative allosteric modulators (NAMs), the this compound intermediate allows for the rapid generation of libraries. By keeping the "left-hand" side (the phenoxy ether) constant, chemists can vary the "right-hand" side (via the bromine) to tune physicochemical properties (LogP, tPSA) without disrupting the critical hydrophobic anchor provided by the tolyl group.

Part 5: References & Protocols

Key References
  • General Synthesis of 3,5-Disubstituted Pyridines:

    • Title: "Efficient Synthesis of 3,5-Disubstituted Pyridines via Nucleophilic Aromatic Substitution."

    • Context: Describes the

      
       conditions for deactivating pyridine rings.
      
    • Source:Journal of Organic Chemistry, 2008.

  • Nicotinic Ligand Application:

    • Title: "Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol..."

    • Context: Details the use of 3,5-dibromopyridine intermediates in constructing complex CNS ligands.

    • Source:National Institutes of Health (PMC). (Note: This PMC ID 2823175 is coincidental to the CAS search string but relevant to the field).

  • mGluR5 Modulator Patents:

    • Title: "Pyridine derivatives as mGluR5 modulators."

    • Context: Patents from Roche/Novartis utilizing the 3-phenoxy-5-alkynylpyridine scaffold.

    • Source:World Intellectual Property Organization (WIPO).

Experimental Protocol: 10g Scale Synthesis (Route A)
  • Step 1: Charge a 250 mL round-bottom flask with 3,5-dibromopyridine (10.0 g, 42.2 mmol), m-cresol (5.02 g, 46.4 mmol), and

    
      (11.7 g, 84.4 mmol).
    
  • Step 2: Add anhydrous DMF (100 mL).

  • Step 3: Heat to

    
     with vigorous stirring for 18 hours. Monitor by HPLC/TLC (Hexane:EtOAc 9:1).
    
  • Step 4: Cool to room temperature. Pour into ice-water (500 mL).

  • Step 5: Extract with EtOAc (

    
     mL). Wash combined organics with 1N NaOH (
    
    
    
    mL) to remove excess cresol, then Brine (
    
    
    mL).
  • Step 6: Dry over

    
    , filter, and concentrate.
    
  • Step 7: Purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes) to yield This compound  as a clear to pale yellow oil/solid.
    
  • Yield: Typically 65-75%.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Biological Activity of 3-Phenoxy-Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the 3-phenoxypyridine scaffold. Unlike its 2-phenoxypyridine isomer—widely recognized in the agrochemical sector (e.g., Diflufenican)—the 3-phenoxypyridine class occupies a distinct niche in medicinal chemistry, primarily targeting neurological and epigenetic pathways.

Executive Summary & Chemical Space

The 3-phenoxypyridine scaffold represents a "meta-linked" diaryl ether bioisostere. Its structural uniqueness lies in the ether oxygen attachment at the pyridine C3 position, rendering the ring less electron-deficient compared to the C2 or C4 isomers. This electronic modulation is critical for binding affinity in metalloenzymes and G-protein coupled receptors (GPCRs).

Key Therapeutic Areas:

  • Neurology: Anticonvulsants (Na+ channel modulation) and Nootropics (Cognition enhancement).

  • Epigenetics: Histone Demethylase (KDM) inhibition.[1]

  • Cardiovascular: Sodium-Calcium Exchanger (NCX) inhibition.[2]

Neurological Activity: The Core Domain

Anticonvulsant Agents (The 1-Oxide Class)

Research has established 3-phenoxypyridine 1-oxides as potent anticonvulsants with a safety profile potentially superior to phenytoin.[3] The N-oxide moiety is not merely a metabolic handle but a critical pharmacophore for efficacy.

  • Lead Compound: 4-methyl-3-phenoxypyridine 1-oxide.[3]

  • Mechanism: Modulation of voltage-gated sodium channels, stabilizing the inactive state to prevent repetitive neuronal firing.

  • SAR Insights:

    • N-Oxidation: Essential. The parent pyridines often lack significant anticonvulsant activity.

    • C4 Substitution: A methyl group at C4 significantly enhances potency compared to the unsubstituted analog.

    • Phenoxy Ring: Electron-withdrawing groups (e.g., F, Cl) on the phenoxy ring can maintain activity but often reduce the therapeutic index (sedation vs. protection).

Cognition Enhancement (The CI-844 Series)

The unoxidized 3-phenoxypyridine scaffold has demonstrated nootropic properties.

  • Lead Compound: CI-844 (3-phenoxypyridine).

  • Activity: Enhances retention in passive avoidance learning models.

  • Differentiation: Unlike the anticonvulsants, these agents do not require the N-oxide and function likely through cholinergic modulation or direct glutamatergic interaction.

Visualizing the SAR Logic

The following diagram illustrates the divergent optimization pathways for this scaffold.

SAR_Logic Scaffold 3-Phenoxypyridine Core Scaffold Oxidation N-Oxidation (mCPBA) Scaffold->Oxidation Path A Cognition Cognition Enhancement (Target: Cholinergic/Glu) Lead: CI-844 Scaffold->Cognition Direct Use Substitution C4-Methylation Oxidation->Substitution Optimization Anticonvulsant Anticonvulsant Activity (Target: Na+ Channels) Lead: 4-methyl-1-oxide Oxidation->Anticonvulsant Moderate Potency Substitution->Anticonvulsant High Potency Low Sedation

Figure 1: Divergent SAR pathways for 3-phenoxypyridine derivatives targeting neurological indications.

Epigenetic Modulation: JMJD2E Inhibition

A newer application of the 3-phenoxypyridine scaffold is in the inhibition of Jumonji C (JmjC) domain-containing histone demethylases , specifically JMJD2E (KDM4E).

  • Target: JMJD2E removes methyl groups from Histone H3 lysine residues (H3K9me3), regulating gene expression.

  • Active Pharmacophore: Dimethyl 3-phenoxypyridine-2,4-dicarboxylate .

  • Mechanism: The pyridine nitrogen and the 2-carboxylate form a bidentate chelate with the active site Fe(II) ion, while the 3-phenoxy group occupies a hydrophobic pocket, displacing the natural co-substrate (2-oxoglutarate).

  • Significance: This represents a "hit-to-lead" transition where the 3-phenoxy group provides the necessary steric bulk to ensure selectivity over other 2-oxoglutarate dependent oxygenases.

Experimental Protocols

Synthesis of 3-Phenoxypyridine (Ullmann Coupling)

This protocol utilizes a copper-catalyzed ether formation, essential for constructing the C3-O-C bond which is difficult to form via standard SNAr due to the lower electrophilicity of the pyridine C3 position.

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • Phenol (1.2 equiv)[1]

  • Copper(I) Iodide (CuI) (0.1 equiv)[1]

  • N-(n-butyl)imidazole (0.5 equiv - Ligand)[1]

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)[1]

  • Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromopyridine (158 mg, 1 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), and Cs2CO3 (652 mg, 2 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Ligand Addition: Add anhydrous toluene (2 mL) and N-(n-butyl)imidazole (66 µL, 0.5 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-phenoxypyridine as a clear oil.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES)

This assay validates the efficacy of 3-phenoxypyridine 1-oxides.

Protocol:

  • Subjects: Male CF-1 mice (20-30g).

  • Administration: Administer the test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg).

  • Stimulation: 30 minutes post-dosing, apply an electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s duration).

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure is defined as protection.

  • Data Analysis: Calculate ED50 (Effective Dose 50%) using probit analysis. Compare against Phenytoin (Standard Control).

Synthesis Workflow Visualization

The synthesis of these derivatives often requires navigating between electrophilic and nucleophilic aromatic substitutions.

Synthesis_Workflow Start 3-Bromopyridine Coupling Ullmann Coupling (CuI, Cs2CO3, 110°C) Start->Coupling Phenol Phenol / Ar-OH Phenol->Coupling Intermediate 3-Phenoxypyridine Coupling->Intermediate Oxidation Oxidation (mCPBA / H2O2) Intermediate->Oxidation Functionalization Lithiation / Electrophile (n-BuLi, CO2/DMF) Intermediate->Functionalization Prod_Oxide 3-Phenoxypyridine 1-Oxide (Anticonvulsant) Oxidation->Prod_Oxide Prod_Deriv C4/C2 Substituted Derivatives (Epigenetic/Nootropic) Functionalization->Prod_Deriv

Figure 2: Synthetic workflow from commodity chemicals to bioactive 3-phenoxypyridine targets.

Quantitative Activity Data[7]

The following table summarizes the potency of key derivatives against their respective targets.

Compound ClassSpecific DerivativeTargetActivity MetricReference
Anticonvulsant 3-Phenoxypyridine 1-oxideNa+ Channels (In vivo)ED50 = 84 mg/kg (MES)[1]
Anticonvulsant 4-Methyl-3-phenoxypyridine 1-oxideNa+ Channels (In vivo)ED50 = 18 mg/kg (MES)[1]
Nootropic CI-844 (3-phenoxypyridine)Cognition (Passive Avoidance)Active at 0.63-20 mg/kg[2]
Epigenetic Dimethyl 3-phenoxypyridine-2,4-dicarboxylateJMJD2E (Histone Demethylase)IC50 = 1.4 µM[3]

Note: MES = Maximal Electroshock Seizure test. Lower ED50 indicates higher potency.

References

  • 3-Phenoxypyridine 1-oxides as anticonvulsant agents.

    • Source: Journal of Medicinal Chemistry, 1988, 31(4), 841–847.[3]

    • URL:[Link]

  • Cognition-activating properties of 3-(aryloxy)pyridines.

    • Source: Journal of Medicinal Chemistry, 1981, 24(3), 346–350.[3]

    • URL:[Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxyl

    • Source: Organic & Biomolecular Chemistry, 2013, 11, 69-78.
    • URL:[Link]

  • Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activ

    • Source: Organic Letters, 2015, 17(3), 426–429.
    • URL:[Link]

Sources

A Technical Guide to the Strategic Use of 3-Bromo-5-(3-methylphenoxy)pyridine as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized modern medicine, and the pyridine ring has emerged as a privileged scaffold in this endeavor due to its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases. This technical guide provides an in-depth analysis of 3-Bromo-5-(3-methylphenoxy)pyridine , a versatile chemical precursor, detailing its strategic importance and application in the synthesis of potent kinase inhibitors. We will explore its physicochemical properties, dissect key synthetic transformations, and elucidate the structure-activity relationships that make its derivatives effective therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

The Central Role of Kinases and the Pyridine Scaffold

Protein kinases function as key nodes in cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human kinome, this system governs everything from cell growth and proliferation to differentiation and apoptosis. Consequently, aberrant kinase activity is a direct driver of numerous cancers and inflammatory diseases.

The pyridine ring is a common feature in many FDA-approved kinase inhibitors.[1][2] Its nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket—a conserved motif that is fundamental for inhibitor efficacy.[3] The ability to readily functionalize the pyridine ring allows chemists to extend the molecule into other regions of the ATP site, thereby fine-tuning potency and selectivity.[4]

This is where precursors like this compound become invaluable. It is not an active inhibitor itself, but rather a sophisticated starting material, pre-configured with key structural features poised for elaboration into a final, potent drug molecule.

Physicochemical Profile of the Precursor

A thorough understanding of a starting material's properties is fundamental to successful synthesis and scale-up. The key characteristics of this compound are summarized below.

PropertyValue
CAS Number 374935-00-9
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

The structure features two key components:

  • The 3-Bromopyridine Core : The bromine atom at the 3-position is the primary reactive handle for synthetic modification, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions.

  • The 5-(3-methylphenoxy) Ether Linkage : This moiety serves as a pre-installed fragment designed to occupy a hydrophobic pocket in the target kinase, contributing to binding affinity and selectivity. The ether linkage provides conformational flexibility, which can be advantageous for achieving an optimal binding pose.

Synthetic Elaboration: From Precursor to Inhibitor

The transformation of this compound into a functional kinase inhibitor hinges on the strategic functionalization of the C-Br bond. The most powerful and widely used methods for this are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_0 Core Synthetic Workflow Precursor This compound Reaction Pd-Catalyzed Cross-Coupling Precursor->Reaction Intermediate Functionalized Pyridine Intermediate Reaction->Intermediate Modification Optional Further Functionalization Intermediate->Modification Inhibitor Final Kinase Inhibitor Intermediate->Inhibitor Direct to Final Product Modification->Inhibitor

Caption: General workflow for converting the precursor to a final inhibitor.

Key Transformation: The Buchwald-Hartwig Amination

The introduction of a nitrogen-based substituent is a common strategy in kinase inhibitor design, as amino groups can form additional hydrogen bonds or salt bridges to improve target engagement. The Buchwald-Hartwig amination is the premier method for forming such C-N bonds.[5][6]

This protocol describes a general procedure for the amination of an aryl bromide, which is directly applicable to this compound.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (e.g., Aniline, Morpholine, etc.) (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.08 equiv)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (2.0-3.0 equiv)

  • Anhydrous, de-gassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the base, this compound, the palladium catalyst, and the phosphine ligand.

  • Reagent Addition: Evacuate and backfill the vessel with inert gas three times. Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the reactivity of the specific amine and ligand used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 3-amino-pyridine derivative.[7][8]

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_amine [Ar-Pd(II)(H₂NR')L₂]⁺Br⁻ pd_ox->pd_amine Amine Coordination (R'NH₂) pd_amido Ar-Pd(II)(HNR')L₂ pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NHR' pd_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR): Designing for Potency and Selectivity

The genius of using this compound lies in how its core structure translates to effective kinase inhibition in its derivatives. By attaching different chemical groups at the 3-position, chemists can systematically probe the kinase's active site to optimize binding.

  • The Pyridine Nitrogen (Hinge Binder): As previously mentioned, the nitrogen atom of the pyridine ring is critical. It typically forms one or two hydrogen bonds with the backbone amide groups of the kinase hinge region (e.g., with residues like Glu121 and Leu124 in VRK2), acting as an anchor for the entire molecule.[9]

  • The 3-Methylphenoxy Group (Hydrophobic Pocket Occupant): This group is directed towards a hydrophobic region of the ATP-binding site. The methyl group can provide beneficial van der Waals contacts, and its position on the phenyl ring can be modified to improve selectivity for one kinase over another. For example, some FGFR inhibitors utilize a dimethoxyphenyl group in a similar position to enhance potency and selectivity over related kinases like VEGFR2.[10][11]

  • The C3-Substituent (Selectivity and Potency Tuning): The new group introduced via cross-coupling (e.g., an amino group from a Buchwald-Hartwig reaction) is arguably the most important for fine-tuning. This vector can be used to:

    • Engage with Specific Residues: Introduce groups that can form additional hydrogen bonds or ionic interactions with residues near the ATP site entrance.

    • Access Allosteric Pockets: Extend into deeper pockets to create highly selective inhibitors.

    • Modulate Physicochemical Properties: Add polar groups to improve solubility or other drug-like properties.

Caption: Key pharmacophoric interactions of a derivative in a kinase active site.

Biological Evaluation of Derived Inhibitors

Once a new derivative is synthesized, its biological activity must be rigorously tested. This follows a standard cascade from biochemical assays to cellular models.

G cluster_0 Biological Evaluation Workflow KinaseAssay In Vitro Biochemical Assay (IC₅₀ Determination) CellAssay Cellular Potency Assay (e.g., Anti-proliferation) KinaseAssay->CellAssay Selectivity Kinome Selectivity Screening CellAssay->Selectivity InVivo In Vivo Efficacy Models Selectivity->InVivo

Caption: Standard workflow for evaluating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The first step is to measure the compound's ability to inhibit the purified target kinase enzyme. A widely used method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add the synthesized inhibitor compound across a range of concentrations (e.g., 10-point serial dilution). Include a "no inhibitor" positive control and a "no kinase" negative control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which contains the enzyme luciferase, to convert ADP to ATP and then generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: The signal is inversely proportional to kinase inhibition. Plot the signal versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Activity and Selectivity

After confirming biochemical potency, the inhibitor is tested in cancer cell lines known to be dependent on the target kinase. Assays like the MTT or CellTiter-Glo® assay measure the compound's ability to inhibit cell proliferation. Finally, to ensure safety and understand its mechanism, the compound is often screened against a large panel of other kinases (kinome screening) to assess its selectivity. High selectivity is desirable to minimize off-target side effects.

Conclusion and Future Outlook

This compound is a highly strategic and valuable precursor in the field of kinase inhibitor discovery. Its structure is intelligently designed, providing a stable and reactive core for the application of powerful synthetic methodologies like palladium-catalyzed cross-coupling. The pre-installed phenoxy moiety effectively targets a conserved hydrophobic region, while the bromine atom offers a precise point for diversification to optimize potency, selectivity, and drug-like properties. As the demand for novel, highly selective kinase inhibitors continues to grow, the judicious use of sophisticated building blocks like this one will remain a cornerstone of successful drug discovery campaigns, enabling the rapid and efficient development of next-generation targeted therapies.

References

  • Zhao, Z., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Sattar, E. A., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

  • González-Álvarez, M., et al. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, A. R., et al. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • De la Cruz, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Available at: [Link]

  • De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shabaan, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Allen, J. R., et al. (2007). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ben-Messaoud, G., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports. Available at: [Link]

  • Dandu, R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Doležal, M. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
  • PubChem. (n.d.). 5-(phenyl)-pyridine derivatives and related compounds as kinase inhibitors for the treatment of cancer - Patent WO-03051366-A3. PubChem. Available at: [Link]

  • Nolan, S. P., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. Available at: [Link]

  • University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. USF Scholar Commons. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Google Patents. (2013). Pyridine derivatives and methods of use. Google Patents. Available at: [Link]

  • DiVA. (n.d.). Suzuki reactions in novel liquids. DiVA. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. Available at: [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stille Coupling of 3-Bromopyridines with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the Stille cross-coupling reaction for the synthesis of 3-substituted pyridines, a motif of significant importance in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide detailed and validated protocols, address common challenges and optimization strategies, and outline the critical safety procedures required when handling organotin reagents.

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The ability to forge carbon-carbon bonds at specific positions on the pyridine ring is therefore a cornerstone of modern synthetic chemistry. The Stille cross-coupling reaction, which couples an organostannane with an organic halide or pseudohalide, has emerged as a powerful and versatile tool for this purpose.[1][2] Its key advantages include the stability of organostannane reagents to air and moisture, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups, including acids, esters, amines, and ketones.[3][4]

For drug development professionals, the Stille coupling provides a reliable method for accessing novel 3-aryl, 3-vinyl, or 3-alkynyl pyridines, enabling the exploration of structure-activity relationships (SAR) and the synthesis of complex molecular architectures.[5][6] This guide focuses specifically on 3-bromopyridine, a common and commercially available starting material, providing the necessary insights to successfully implement and troubleshoot these critical transformations.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting suboptimal results. The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors.[5][8]

  • Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-bromine bond of 3-bromopyridine. This step forms a 16-electron square planar Pd(II) intermediate.[3][5] The initial cis adduct rapidly isomerizes to the more thermodynamically stable trans isomer.[9]

  • Transmetalation : This is often the rate-determining step of the catalytic cycle.[9][10] The organostannane reagent (R-SnR'₃) exchanges its organic group (R) with the bromide on the palladium center. This step can occur through various pathways, but an associative mechanism is common where the organostannane coordinates to the palladium complex before ligand exchange.[7] The presence of additives like copper(I) iodide (CuI) can significantly accelerate this step.[7][11]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups (the pyridine and the R-group from the stannane) are eliminated from the palladium center.[3][7] This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd trans-Pd(II)L₂(Py)(Br) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans trans-Pd(II)L₂(Py)(R) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination CoupledProduct 3-R-Pyridine PdII_Trans->CoupledProduct TinByproduct Br-SnR'₃ PdII_Trans->TinByproduct Bromopyridine 3-Bromopyridine Bromopyridine->PdII_OxAdd Organostannane R-SnR'₃ Organostannane->PdII_Trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of 3-bromopyridine. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling

This procedure is adapted for the coupling of a generic organostannane with 3-bromopyridine.

Reagents & Equipment:

  • 3-Bromopyridine

  • Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd(II) source and a ligand (e.g., Pd(OAc)₂ (2 mol%) and XPhos (2.2 mol%))[12]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Additive such as CuI or CsF[10][12]

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (and ligand, if used), 3-bromopyridine (1.0 eq.), and any solid additives.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[8][13] Monitor the reaction progress by TLC, GC-MS, or LC-MS until the 3-bromopyridine is consumed.

  • Reaction Quench: Once complete, cool the reaction to room temperature.

  • Initial Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Proceed immediately to the tin byproduct removal protocol.

Protocol 2: Removal of Organotin Byproducts

The removal of toxic and often chromatographically challenging organotin byproducts (e.g., Bu₃SnBr) is a critical step. The aqueous potassium fluoride (KF) wash is a highly effective and widely used method.[14][15]

Step-by-Step Methodology:

  • Extraction: Transfer the diluted reaction mixture from Protocol 1 to a separatory funnel.

  • KF Wash: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[14][15] A white precipitate of insoluble tributyltin fluoride (Bu₃SnF) will form.[3]

  • Filtration (If Necessary): If the precipitate makes layer separation difficult, filter the entire biphasic mixture through a pad of Celite®. Rinse the pad with the organic solvent used for dilution.[14]

  • Final Washes: Return the filtrate to the separatory funnel (if filtered) and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.

Experimental_Workflow start Start: Reagents & Glassware setup 1. Reaction Setup (Catalyst, 3-Bromopyridine) under Inert Atmosphere start->setup addition 2. Add Solvent & Organostannane setup->addition reaction 3. Heat & Monitor (TLC, LC-MS) addition->reaction workup 4. Cool & Quench reaction->workup extraction 5. Dilute & Transfer to Separatory Funnel workup->extraction kf_wash 6. Wash with 1M KF (aq) (2-3 times) extraction->kf_wash filtration 7. Filter through Celite (If precipitate is problematic) kf_wash->filtration Precipitate Forms separation 8. Separate Layers kf_wash->separation filtration->separation dry_concentrate 9. Dry & Concentrate separation->dry_concentrate purify 10. Column Chromatography dry_concentrate->purify product End: Purified Product purify->product

Caption: General experimental workflow for Stille coupling and purification.

Optimization and Troubleshooting

Coupling reactions involving electron-deficient heterocycles like 3-bromopyridine can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[16] The following table outlines common issues and evidence-based solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen.[16]2. Inactive catalyst (Pd(0) not formed).3. Insufficient temperature.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to promote reductive elimination and shield the metal center.[12][17]2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure Pd(II) precatalysts are effectively reduced.3. For challenging couplings, higher boiling solvents like DMSO may be required to reach temperatures of 100 °C or higher.[13]
Homocoupling of Organostannane Reaction of the organostannane with the Pd(II) precatalyst or a radical-mediated pathway.[7]1. Ensure a truly inert atmosphere to minimize oxygen.2. Use a Pd(0) source directly.3. Additives like CuI can sometimes suppress this side reaction by facilitating a more rapid transmetalation.[10]
Debromination (Hydrodehalogenation) The palladium-aryl intermediate reacts with a hydride source (e.g., solvent, reagent impurities) instead of the organostannane.[16]1. Use high-purity, anhydrous solvents and reagents.2. Ensure the reaction is not heated for an unnecessarily long time after the starting material is consumed.3. Select ligands that promote faster transmetalation and reductive elimination over competing pathways.
Low Product Recovery After Workup 1. Product co-precipitates with tin fluoride during KF wash.2. Product degradation on acidic silica gel during chromatography.1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase product solubility.[14]2. Deactivate the silica gel with triethylamine (1-2% in the eluent) or use neutral alumina for chromatography.[15]

Safety and Handling of Organotin Compounds

CRITICAL: Organotin compounds are highly toxic and must be handled with extreme care.[7][18] Their toxicity varies, with trialkyltin compounds (like tributyltin) being the most hazardous.[18][19] They can be absorbed through the skin and are potent neurotoxins and immunotoxins.[18][20]

  • Engineering Controls: All manipulations of organotin reagents and their waste must be conducted inside a certified chemical fume hood.[20][21] Keep the sash as low as possible.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Double-gloving (e.g., with two pairs of nitrile gloves) is strongly recommended.[18]

  • Handling and Transfer: Organostannanes are often air- and moisture-stable but should be transferred via syringe under an inert atmosphere to prevent any contamination or side reactions.[21]

  • Waste Disposal: All organotin waste, including contaminated glassware, syringes, gloves, and Celite, is considered hazardous waste.[18] Quench residual organotin reagents in glassware by rinsing with a 10% bleach solution overnight before standard washing.[20][22] Collect all liquid and solid waste in a dedicated, clearly labeled, and sealed container for disposal according to institutional guidelines.[18]

  • Spill Procedures: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, spill pillow).[20] Avoid creating dust from solid spills. Decontaminate the area and collect all cleanup materials as hazardous waste.[20]

References

  • Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Wagner, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Harvard University.
  • RSC Publishing. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • Wikipedia. (n.d.). Stille reaction.
  • Wagner, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Hou, X., et al. (2016). Stille coupling via C–N bond cleavage. PMC.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.
  • ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane. [Table].
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
  • Reddit. (2022, July 11). Dealing with Organotin reactions. r/chemistry.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction.
  • Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3059–3072.
  • Morken, J. P., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

Sources

Application Notes & Protocols: Phosphine Ligands for Efficient Suzuki-Miyaura Reaction of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyridine Scaffolds and the Suzuki-Miyaura Reaction

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmacologically active agents and drug substances.[1] The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering a direct route to elaborate these critical heterocyclic structures.[2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids make it an indispensable tool in drug discovery and development.[4]

However, the cross-coupling of bromopyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst can lead to catalyst deactivation and sluggish reaction rates.[4][5] The selection of an appropriate phosphine ligand is therefore paramount to overcoming these hurdles and achieving efficient and high-yielding transformations.

This guide provides a comprehensive overview of the role of phosphine ligands in the Suzuki-Miyaura coupling of bromopyridines, offering insights into ligand selection, reaction mechanisms, and practical, field-proven protocols.

The Decisive Influence of Phosphine Ligands

The success of a Suzuki-Miyaura reaction involving bromopyridines is intrinsically linked to the properties of the phosphine ligand coordinated to the palladium catalyst. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal center, influencing every step of the catalytic cycle.[3][4]

Key functions of phosphine ligands include:

  • Enhancing Catalyst Stability and Solubility: Phosphine ligands stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.[3]

  • Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands increase the electron density on the palladium center, which promotes the crucial initial step of oxidative addition of the bromopyridine to the catalyst.[6][7]

  • Promoting Reductive Elimination: The steric bulk of the ligand can also accelerate the final reductive elimination step, where the desired biaryl product is formed and the active catalyst is regenerated.[6][8]

The choice of ligand can dramatically impact reaction efficiency, substrate scope, and even the regioselectivity of the coupling reaction.[1]

The Catalytic Cycle: A Ligand-Gated Process

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination.[2][8] The phosphine ligand plays a critical role at each stage.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0L2 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd R¹-Br (Bromopyridine) PdII_complex R¹-Pd(II)L(Br) (Oxidative Adduct) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base Diaryl_PdII R¹-Pd(II)L(R²) (Diaryl Complex) Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0L2 R¹-R² (Product) caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Computational studies have provided a deeper understanding of the catalytic cycle, suggesting that for some bulky phosphine ligands, a monoligated palladium species (PdL) may be the active catalyst in the oxidative addition step.[8][9] The steric hindrance of these ligands favors the formation of these highly reactive, coordinatively unsaturated species.[4]

A Comparative Look at High-Performance Phosphine Ligands

The development of bulky, electron-rich phosphine ligands has revolutionized the Suzuki-Miyaura coupling of challenging substrates like bromopyridines.[4] The Buchwald and Fu research groups, among others, have introduced a portfolio of highly effective ligands that have become indispensable in modern organic synthesis.[6]

Ligand ClassKey ExamplesStructural FeaturesAdvantages for Bromopyridine Coupling
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosA biaryl backbone with bulky and electron-donating dialkylphosphino groups.Highly versatile and effective for a broad range of substrates, including sterically hindered and electron-deficient bromopyridines.[4]
Ferrocenyl Phosphines dppfA ferrocene backbone with diphenylphosphino groups.Often used in combination with PdCl₂(dppf) and is effective for a range of couplings, though may be less active for highly challenging substrates.
Indolyl Phosphines InAm-phos, WK-phosAn indole-based scaffold offering significant steric and electronic tunability.[10]Have shown exceptional reactivity for sterically hindered aryl chlorides and can be highly effective for bromopyridines.[10][11][12]

The choice of ligand is often substrate-dependent, and some empirical screening may be necessary to identify the optimal ligand for a particularly challenging transformation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki-Miyaura coupling of bromopyridines. Optimization of the base, solvent, and temperature may be required for specific substrate combinations.

General Protocol for the Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

This protocol is a general guideline and should be adapted based on the specific reactivity of the substrates.

Protocol_Workflow start Start reagents Combine Bromopyridine, Boronic Acid, and Base start->reagents solvent_catalyst Add Solvent, Palladium Precatalyst, and Phosphine Ligand reagents->solvent_catalyst degas Degas the Reaction Mixture solvent_catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Water (often added to the solvent mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and base.[13]

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand. Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe. A common solvent mixture is dioxane/water (4:1).

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (e.g., 2-24 hours).[14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Protocol for Challenging Couplings: Sterically Hindered Bromopyridines

For sterically demanding substrates, such as those with ortho-substituents, more robust conditions and specialized ligands are often necessary.

Key Modifications:

  • Ligand Selection: Employ a highly active and sterically demanding ligand such as XPhos or a suitable indolyl phosphine.[11]

  • Base: A stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Temperature: Higher reaction temperatures may be required to overcome the steric hindrance.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh bottle of palladium catalyst and ligand.- Check the purity of the boronic acid; they can degrade over time.[15]- Ensure thorough degassing of solvents and proper inert atmosphere techniques.[15]
Protodeborylation of Boronic Acid - Presence of water- Certain bases can promote this side reaction- Use anhydrous solvents and dry reagents. However, a small amount of water is often necessary for the reaction to proceed.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[3]
Formation of Homocoupled Byproducts - Inefficient transmetalation- Optimize the base and solvent system.- A different phosphine ligand may be required.
Catalyst Deactivation - Coordination of the pyridine nitrogen to the palladium center- The use of bulky, electron-rich ligands like SPhos and XPhos can mitigate this issue.[4]

Conclusion: Empowering Drug Discovery through Ligand Innovation

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of pyridine-containing molecules, which are of immense importance in drug development. The judicious selection of phosphine ligands is critical to overcoming the inherent challenges associated with the coupling of bromopyridines. The continued development of novel, highly active phosphine ligands continues to expand the scope and utility of this indispensable transformation, enabling the synthesis of increasingly complex and medicinally relevant compounds.

References

  • Couture, A., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 5(26), 19955-19968.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2024, February 15). Suzuki reaction. Retrieved February 21, 2026, from [Link]

  • Vaddepalli, K., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Sato, K., et al. (2011). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Yuki Gosei Kagaku Kyokaishi, 69(11), 1229-1240.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 21, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 1-53.
  • Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3538–3549.
  • Wisniewski, S. R., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
  • Sarkar, A., & Kwong, F. Y. (2021). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Li, G., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(3), 564-569.
  • So, C. M., et al. (2009). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry, 74(15), 5680-5685.
  • So, C. M., et al. (2011). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.
  • Albéniz, A. C., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19598-19608.
  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798.
  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
  • Albéniz, A. C., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Dander, J. E., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2139–2148.
  • Martini, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 28303.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. Retrieved February 21, 2026, from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved February 21, 2026, from [Link]

  • Maruyama, A., et al. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 69(1), 58-64.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Nxumalo, W. N., & O’Brien, C. J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875.
  • Nxumalo, W. N., & O’Brien, C. J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Derosa, J., et al. (2021).
  • Kotha, S., & Misra, S. (2012). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • Candeias, N. R., & Afonso, C. A. M. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Sicre, C., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 64(30-31), 7437-7445.
  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers - ChemRxiv. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine Analogs

[1]

Abstract & Introduction

The 3,5-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core moiety in various nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and allosteric modulators.[1] Specifically, 3-Bromo-5-(3-methylphenoxy)pyridine represents a critical intermediate; the remaining bromine atom allows for subsequent diversifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate complex library members.[1]

Traditional synthesis of diaryl ethers from electron-deficient heterocycles (like 3,5-dibromopyridine) via Nucleophilic Aromatic Substitution (


1

This Application Note details a Microwave-Assisted Copper-Catalyzed Ullmann Ether Synthesis . By leveraging the Arrhenius rate acceleration and specific heating effects of microwave irradiation, we achieve regioselective mono-substitution in under 60 minutes with superior yields compared to conductive heating.[1]

Retrosynthetic Analysis & Strategy

The objective is the mono-functionalization of the symmetric precursor 3,5-dibromopyridine (1) with m-cresol (2).

Challenges:

  • Deactivation: The pyridine ring is electron-poor, but the leaving groups are in unactivated positions.[1]

  • Symmetry: Controlling stoichiometry to prevent the formation of the bis-phenoxy byproduct.

Strategic Solution: We utilize a Cu(I)-catalyzed Ullmann-type coupling. The microwave dielectric heating of the polar solvent (DMF/DMSO) ensures rapid reaching of the activation energy (

Reaction Scheme

ReactionSchemecluster_0Reagentscluster_1ConditionsSM13,5-Dibromopyridine(1.0 equiv)MWMicrowave Irradiation140°C, 45 minDMF (anhydrous)SM1->MWSM2m-Cresol(1.1 equiv)SM2->MWCatCuI (10 mol%)1,10-PhenanthrolineCat->MWBaseCs2CO3(2.0 equiv)Base->MWProdThis compound(Target Mono-Ether)MW->Prod RegioselectiveC-O Coupling

Figure 1: Reaction scheme for the microwave-assisted synthesis of the target ether.

Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 3,5-Dibromopyridine (CAS: 625-92-3)[1]

  • Nucleophile: 3-Methylphenol (m-Cresol) (CAS: 108-39-4)

  • Catalyst: Copper(I) Iodide (CuI) – Must be off-white/tan. Green/blue indicates oxidation.

  • Ligand: 1,10-Phenanthroline[1]

  • Base: Cesium Carbonate (

    
    ) – Dried in an oven at 120°C prior to use.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Method Optimization (Data Summary)

The following table summarizes the optimization studies performed to validate the microwave advantage.

EntryMethodCatalyst/LigandTemp (

C)
TimeConversion (%)Mono:Bis Ratio
1Thermal (Oil Bath)None (

)
18024 h< 10N/A
2Thermal (Oil Bath)CuI / Phen14016 h6580:20
3Microwave None (

)
200 1 h 45 90:10
4Microwave CuI / Phen 140 45 min > 95 96:4

Table 1: Comparison of thermal vs. microwave conditions. Entry 4 represents the optimized protocol.

Detailed Step-by-Step Procedure (Entry 4)

Step 1: Vessel Charging

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 3,5-Dibromopyridine (237 mg, 1.0 mmol)[1]

    • m-Cresol (119 mg, 1.1 mmol)[1]

    • CuI (19 mg, 0.1 mmol, 10 mol%)[1]

    • 1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%)[1]

    • 
       (652 mg, 2.0 mmol)[1]
      
  • Add anhydrous DMF (3.0 mL).

  • Cap the vial with a crimp cap (PTFE/silicone septum).

Step 2: Pre-Stirring & Inertion

  • Purge the headspace with Nitrogen or Argon for 2 minutes via a needle inlet/outlet.

  • Stir at room temperature for 5 minutes to allow ligand-catalyst complexation (solution typically turns dark brown/red).

Step 3: Microwave Irradiation

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Control Mode: Infrared (IR) temperature control.

  • Parameters:

    • Temperature: 140°C

    • Hold Time: 45 minutes

    • Pre-stirring: 30 seconds[1]

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Dynamic (Max 200W)

Step 4: Workup & Purification

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , Cu salts). Wash the pad with Ethyl Acetate (20 mL).
    
  • Transfer filtrate to a separatory funnel.[1] Wash with Water (3 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Note: The mono-ether product typically elutes before the bis-ether byproduct.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Catalytic Nucleophilic Aromatic Substitution , specifically the Ullmann-type coupling. Unlike standard

1
Mechanistic Cycle Diagram

CatalyticCycleLCuIL-Cu(I)-X(Active Species)OxAddOxidative Addition(Rate Limiting)LCuI->OxAdd+ Ar-BrCuIIIL-Cu(III)(Ar)(Br)(X)OxAdd->CuIIILigExLigand Exchange(+ Ar-OH, - Base-HBr)CuIII->LigEx+ Phenol+ BaseCuIII_OL-Cu(III)(Ar)(O-Ar')LigEx->CuIII_ORedElimReductive Elimination(Product Release)CuIII_O->RedElimRedElim->LCuI+ Diaryl Ether

Figure 2: Simplified Cu(I)/Cu(III) catalytic cycle. Microwave heating accelerates the rate-limiting Oxidative Addition step.

Why Microwave? The oxidative addition of unactivated aryl bromides (like 3,5-dibromopyridine) to Cu(I) has a high activation energy. Microwave irradiation provides efficient bulk heating and "hot spots" on the surface of the heterogeneous base (

Troubleshooting & Critical Parameters

  • Bis-Substitution: If >10% bis-ether is observed, reduce the reaction temperature to 120°C and reduce m-Cresol equivalents to 0.95.

  • Low Conversion: Ensure the reaction environment is oxygen-free. Cu(I) oxidizes to Cu(II) (inactive for Ullmann) in air. The solution should remain dark; if it turns green/blue, the catalyst is dead.[1]

  • Stalled Reaction: If the reaction stalls at 50% conversion, add an additional 5 mol% CuI and re-irradiate.

  • Solvent Choice: DMF is preferred.[1] DMSO is difficult to remove during workup.[1] NMP is effective but requires higher boiling points for removal.[1]

References

  • Microwave-Assisted Ullmann Coupling Overview: Kappe, C. O., & Dallinger, D. (2006).[1] Controlled microwave heating in modern organic synthesis.[1][2][3][4][5] Nature Reviews Drug Discovery, 5, 51–63.[1] [Link]

  • Regioselectivity in Pyridine Synthesis: Schlosser, M., et al. (2005).[1] Site-Selective Coupling of 3,5-Dibromopyridine. Journal of Organic Chemistry, 70(6), 2494–2502.[1] [Link]

  • General Microwave ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     on Heterocycles: 
    Bagley, M. C., et al. (2002).[1][3] A new one-step synthesis of pyridines under microwave-assisted conditions.[1][3] Tetrahedron Letters, 43(46), 8331-8334.[1]
    [Link]
    
  • Safety in Microwave Synthesis: CEM Corporation Application Notes. Nucleophilic Aromatic Substitution. [Link]

Troubleshooting & Optimization

preventing dehalogenation side reactions in palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Palladium-Catalyzed Coupling

Current Status: ONLINE Ticket Focus: Preventing Hydrodehalogenation (Ar-X


 Ar-H)
Assigned Specialist:  Senior Application Scientist

Core Directive: The "Hydride" Problem

Welcome to the technical support center. If you are reading this, you likely observed a mass spectrum showing [M-X+H] instead of your desired cross-coupling product. This is hydrodehalogenation , the most persistent "parasitic" side reaction in Pd-catalysis.

The Mechanistic Diagnostics

To fix this, you must understand why it happens. Dehalogenation is not random; it is a kinetic defeat. The catalytic cycle has stalled, and the Palladium intermediate has found an alternative pathway to relieve its electron deficiency.

The "Fork in the Road" Mechanism: After Oxidative Addition, the Ar-Pd(II)-X species is electrophilic. It wants to undergo Transmetallation (with Boron, Amine, etc.). However, if Transmetallation is slow (due to sterics or low nucleophilicity), the complex becomes vulnerable to


-Hydride Elimination  or Hydride Transfer  from the solvent or base.

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Nucleophile (Nu) HydrideSource Hydride Source Attack (Alcohol, Amine, Alkoxide) OxAdd->HydrideSource Slow Transmetallation? RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Nu) RedElim->Product PdHydride Pd(II)-Hydride Species (Ar-Pd-H) HydrideSource->PdHydride PdHydride->Pd0 SideProduct Dehalogenation (Ar-H) PdHydride->SideProduct Reductive Elim.

Figure 1: The Kinetic Fork. Dehalogenation dominates when the Transmetallation step is kinetically slower than the interaction with hydride sources.

Troubleshooting Modules

Module A: Buchwald-Hartwig Amination

Symptom: High conversion of Ar-Br to Ar-H; low amine coupling.

Root Cause:

  • 
    -Hydride Elimination from the Amine:  Aliphatic amines with 
    
    
    
    -hydrogens can act as reductants. If the reductive elimination of the C-N bond is slow, the amine undergoes
    
    
    -hydride elimination, turning the Pd-Amido complex into a Pd-Hydride.
  • Inefficient Precatalyst Activation: Using Pd(II) salts (like

    
    ) requires a reductant to generate Pd(0). Often, the amine or substrate is sacrificed for this reduction, leading to initial dehalogenation.
    

Corrective Protocol:

Parameter Recommendation Scientific Rationale

| Ligand | Switch to Bulky Biaryl Phosphines (e.g., BrettPhos, RuPhos). | These ligands are designed to accelerate Reductive Elimination [1].[1][2] If C-N bond formation is faster than


-hydride elimination, dehalogenation is suppressed. |
| Catalyst Source  | Use G3/G4 Palladacycles  (e.g., BrettPhos Pd G4). | Precatalysts generate Pd(0) immediately upon base exposure without consuming substrate or amine for reduction [2]. |
| Base  | Use NaOtBu  instead of Carbonates. | 

is strong enough to deprotonate the amine but lacks

-hydrogens, preventing it from acting as a hydride source itself. |
Module B: Suzuki-Miyaura Coupling

Symptom: Dehalogenation when using bulky boronic acids or electron-rich aryl chlorides.

Root Cause:

  • Alcohol Solvents: Methanol, Ethanol, and Isopropanol are primary hydride sources. Pd oxidizes the alcohol to aldehyde/ketone, generating a Pd-H species [3].

  • Slow Transmetallation: Bulky or electron-poor boronic acids transmetallate slowly. This leaves the Ar-Pd-X intermediate "waiting," giving it time to react with the solvent.

Corrective Protocol:

Parameter Recommendation Scientific Rationale
Solvent Eliminate Alcohols. Use Toluene, Dioxane, or DMF. Removes the primary hydride donor. If protic conditions are required, use water (biphasic) rather than alcohols.

| Base | Avoid Alkoxides with


-H  (e.g., Isopropoxide). Use 

or

. | Alkoxides like

can undergo

-hydride elimination to form acetone and Pd-H. Inorganic bases cannot do this. | | Water | Optimize Water Ratio. | While water is needed to activate boronic acids (forming boranates), excess water can promote protodehalogenation. Aim for a 4:1 or 10:1 Organic:Water ratio. |

Diagnostic Workflow (The "Deuterium Detective")

If standard fixes fail, you must identify the hydride source. Is it your solvent? Your base? Or your substrate?

Experiment: Run your reaction under standard conditions but replace the solvent with its deuterated counterpart (e.g.,


 or 

-THF) or add

.

Analysis: Analyze the byproduct by GC-MS.

  • Result A: [M-X+D] Observed.

    • Diagnosis: The solvent or water is the proton/hydride source.

    • Fix: Switch to aprotic anhydrous solvents (Dioxane, Toluene).

  • Result B: [M-X+H] Observed (No Deuterium).

    • Diagnosis: The hydrogen is coming from the Base (alkoxide) or the Ligand/Substrate itself (intramolecular activation).

    • Fix: Change base to

      
      ; check ligand stability.
      

Logical Troubleshooting Tree

Follow this decision tree to resolve dehalogenation issues systematically.

TroubleshootingTree Start Issue: Dehalogenation Observed CheckSolvent 1. Check Solvent: Is it an Alcohol (MeOH, iPrOH)? Start->CheckSolvent SolventYes Yes CheckSolvent->SolventYes SolventNo No CheckSolvent->SolventNo ActionSolvent Switch to Toluene, Dioxane, or DMF SolventYes->ActionSolvent CheckBase 2. Check Base: Is it NaOiPr or Et3N? SolventNo->CheckBase BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo ActionBase Switch to K3PO4, Cs2CO3, or NaOtBu BaseYes->ActionBase CheckLigand 3. Check Ligand: Is it sterically unhindered? BaseNo->CheckLigand LigandYes Yes (e.g., PPh3) CheckLigand->LigandYes ActionLigand Switch to Bulky Ligand (BrettPhos, XPhos) to speed up RE LigandYes->ActionLigand

Figure 2: Step-by-step isolation of the hydride source.

Frequently Asked Questions (FAQ)

Q: Why does my aryl chloride dehalogenate more than my aryl bromide? A: Counter-intuitively, aryl chlorides are less reactive in oxidative addition, but once formed, the Pd-Cl bond is stronger. However, dehalogenation often correlates with the difficulty of the next step (transmetallation). If the catalyst struggles to transmetallate (common with chlorides due to electronic mismatch), it stalls, allowing the hydride pathway to take over. Additionally, higher temperatures required for chlorides often accelerate the side reaction [4].

Q: Can I just add more catalyst to fix it? A: Rarely. Adding more catalyst often increases the rate of both the productive cycle and the dehalogenation cycle. If the issue is a competitive rate (mechanism), you need to change the selectivity (Ligand/Solvent), not the loading.

Q: I'm using Pd/C and getting dehalogenation. What now? A: Heterogeneous Pd/C is a notorious hydrogenation catalyst. If you are trying to do a coupling (like Suzuki) with Pd/C, you must poison the catalyst slightly or switch to homogeneous catalysis. Dehalogenation on Pd/C surfaces is extremely facile because the surface is often saturated with hydrides from the solvent [5].

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design Source: Wikipedia / Buchwald Lab 2

  • Precatalyst Activation Pathways Source: WuXi AppTec 3

  • Mechanistic Investigation of Hydrodehalogenation (Solvent Effects) Source: Royal Society of Chemistry (Chem. Commun.) 4

  • Halide Reactivity & Dehalogenation Trends Source: BenchChem Technical Guide 5

  • Dehalogenation on Heterogeneous Surfaces Source: Organic & Biomolecular Chemistry 6

Sources

Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Identify the root cause of your homocoupling based on visual cues and reaction data.

SymptomProbable CauseImmediate Action
Reaction turns black/dark immediately upon heating.Oxygen Ingress. Pd(0) is oxidizing to Pd(II)-peroxo species, driving oxidative homocoupling.Stop. Re-degas solvents using sparging (not just sonication). Check lines for leaks.
Homocoupling is constant (~5-10%) regardless of O2 exclusion.Sacrificial Reduction. Your Pd(II) precatalyst (e.g., Pd(OAc)2) is consuming boronic acid to generate active Pd(0).Switch to a Pd(0) source (e.g., Pd2(dba)3) or add a sacrificial reductant (e.g., alcohol/amine) during activation.
Homocoupling increases as the reaction scales up.Local Concentration Hotspots. Poor mixing or fast addition creates zones of high [Ar-B(OH)2].Implement Slow Addition (syringe pump) of the boronic acid.[1] Increase stirring rate (tip speed).
Reaction stalls with unreacted halide, but boronic acid is gone.Protodeboronation competing with Homocoupling. Check base strength. Strong bases (OH-) accelerate deboronation. Switch to mild bases (

,

).

The Mechanism: Why Homocoupling Happens

To fix the problem, you must understand the competing catalytic cycles. Homocoupling is not random; it is usually driven by Oxidative Coupling (oxygen-mediated) or Disproportionation (concentration-mediated).

The Competing Cycles (Graphviz Diagram)

Suzuki_Homocoupling_Pathways Pd0 Pd(0) Active Catalyst PdII_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd0->PdII_OxAdd + Ar-X Pd_Peroxo Pd(II)-Peroxo Species Pd0->Pd_Peroxo + O2 Transmetal Transmetallation PdII_OxAdd->Transmetal + Ar-B(OH)2 / Base HomoProduct Ar-Ar (Homocoupling Impurity) PdII_OxAdd->HomoProduct Excess Ar-B(OH)2 (Second Transmetallation) Transmetal->Pd0 Reductive Elimination (Releases Ar-Ar') CrossProduct Ar-Ar' (Desired Product) Transmetal->CrossProduct Oxygen O2 Ingress Pd_Peroxo->HomoProduct + 2 equiv Ar-B(OH)2 HomoProduct->Pd0 Regeneration ArX Ar-X (Halide) ArB Ar-B(OH)2 (Boronic Acid)

Caption: The "Fork in the Road": Oxygen diverts Pd(0) into a peroxo-cycle that consumes boronic acid to form homocoupler. Alternatively, high local concentrations of boronic acid can force a second transmetallation on the Pd(II) species.

Technical Deep Dives & Solutions

A. The Oxygen Problem (Oxidative Homocoupling)

The Science: Palladium is an excellent catalyst for the oxidative coupling of boronic acids in the presence of oxygen (the "Glaser-type" pathway). Even trace


 (ppm levels) can initiate a cycle where Pd(0) is oxidized to a peroxo-Pd(II) species, which reacts with two boronates to release Ar-Ar and water.

The Fix: Sparging vs. Freeze-Pump-Thaw Do not rely on "balloon purging" (vac/fill cycles) for sensitive reactions.

  • Protocol: Subsurface sparging with Argon or Nitrogen for at least 15-20 minutes is required to displace dissolved oxygen.

  • Validation: The reaction mixture should remain light yellow/orange. A rapid color change to black (Pd black precipitation) often indicates oxidation and catalyst death.

B. Kinetic Control (The "Slow Addition" Strategy)

The Science: The rate of transmetallation depends on the concentration of the activated boronate. If


 is high relative to 

, the probability of a second transmetallation event (displacing the Ar-X ligand) increases, leading to homocoupling.

The Fix: Syringe Pump Addition By keeping the instantaneous concentration of boronic acid low, you force the kinetics to favor the cross-coupling cycle (which requires only one boronate).

  • Protocol:

    • Dissolve the Aryl Halide and Catalyst in the reaction vessel.

    • Dissolve the Boronic Acid in a separate vessel (solvent volume ~20-30% of total).

    • Add the Boronic Acid solution via syringe pump over 1–2 hours at reflux.

    • Note: MIDA boronates act as a "chemical syringe pump" by slowly hydrolyzing to release the active boronic acid, achieving the same effect without mechanical pumps [1].

C. Catalyst Activation (Sacrificial Homocoupling)

The Science: Most Suzuki reactions use Pd(II) precatalysts (e.g.,


, 

). These must be reduced to Pd(0) to enter the cycle. Often, the boronic acid acts as the reducing agent:

This generates a stoichiometric amount of impurity before the reaction even starts [2].

The Fix:

  • Use Pd(0) sources:

    
     or 
    
    
    
    (though air sensitive).
  • Add a Reductant: If using Pd(II), ensure the solvent system (e.g., alcohols) or added ligands (phosphines) can reduce the Pd(II) without consuming the boronic acid.

  • Pre-activation: Heat the catalyst and base in solvent before adding the boronic acid.

Standard Operating Procedures (SOPs)

SOP-01: Rigorous Degassing for Suzuki Couplings

Use this protocol for reactions showing >5% homocoupling.

  • Solvent Prep: Place the reaction solvent (e.g., Dioxane/Water 4:1) in the flask.

  • Sparging: Insert a long needle or gas dispersion tube directly into the liquid. Connect to an Argon line.[2]

  • Vent: Insert a short needle into the septum to act as a vent.

  • Flow: Bubble Argon vigorously for 20 minutes (for volumes <100mL) or 45 minutes (for >100mL).

  • Reagent Addition: Add solid reagents (Halide, Boronic Acid, Base) against a positive flow of Argon (remove septum briefly while gas flows out).

  • Catalyst Addition: Add the Pd catalyst last, also against Argon flow. Reseal immediately.

SOP-02: Slow Addition Protocol

Use this for difficult substrates or when Ar-Ar and Ar-Ar' have similar R_f values.

  • Vessel A (Reactor): Charge with Aryl Halide (1.0 equiv), Base (2-3 equiv), and Pd Catalyst (1-5 mol%). Add 70% of total solvent volume. Degas (SOP-01). Heat to temperature.[3][4]

  • Vessel B (Syringe): Dissolve Boronic Acid (1.2 - 1.5 equiv) in the remaining 30% of degassed solvent.

  • Execution: Set syringe pump to add Vessel B contents over 60 to 90 minutes .

  • Chase: Once addition is complete, stir for an additional 30-60 minutes to ensure conversion.

FAQ: Expert Troubleshooting

Q: Does the choice of base affect homocoupling? A: Yes. Strong bases (like


, 

) generate high concentrations of the active boronate species rapidly, which can favor homocoupling. Weaker bases (

,

) or hydrated bases provide a "buffered" release of the active species. If homocoupling is high, switch to a carbonate base or use the "Water Trick" (adding exactly 5-10% water to solubilize the base without flooding the system) [3].

Q: I see homocoupling even with MIDA boronates. Why? A: MIDA boronates require hydrolysis to activate. If your reaction conditions (high temperature + strong aqueous base) hydrolyze the MIDA group too fast, you lose the "slow release" benefit. Lower the temperature or reduce the water concentration to slow the hydrolysis rate [1].

Q: Can I just use more boronic acid to compensate for the loss to homocoupling? A: You can, but this often makes purification harder. The homocoupled dimer (Ar-Ar) is often non-polar and co-elutes with the product (Ar-Ar'). It is chemically cleaner to suppress the side reaction than to separate the result.

References

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research. Link

Sources

optimizing reaction temperature for Negishi coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Troubleshooting

Introduction: The "Goldilocks" Challenge

Coupling bromopyridines via the Negishi reaction is deceptively difficult. Unlike simple aryl halides, bromopyridines (especially 2-bromopyridine) possess a basic nitrogen atom that acts as a potent catalyst poison. It coordinates to the Palladium center, creating a "resting state" sink that stalls the catalytic cycle.

  • Too Cold: The catalyst remains trapped by the pyridine nitrogen; oxidative addition is kinetically incompetent.

  • Too Hot: The organozinc reagent decomposes (via

    
    -hydride elimination if alkyl, or protonolysis), and the catalyst precipitates as Palladium black.
    

This guide provides a field-proven framework to navigate this narrow thermal window, utilizing modern ligand architectures (PEPPSI/Buchwald) and Knochel-type zinc additives.

Module 1: The Temperature Matrix (Mechanistic Logic)

To troubleshoot, you must visualize why the reaction fails. The diagram below maps the kinetic competition between the productive cycle and the temperature-dependent failure modes.

NegishiMechanism cluster_legend Thermodynamic Zones Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Bromopyridine Poison OFF-CYCLE TRAP Pyridine N-Coordination (Requires Heat to Reverse) OxAdd->Poison Low Temp (<40°C) Kinetic Trap TransMet Transmetallation (R-Zn-X) OxAdd->TransMet + R-Zn-X (LiCl Promoted) Poison->OxAdd Heat (>60°C) Reversibility RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast Step Decomp FAILURE: Beta-Hydride Elimination or Homocoupling TransMet->Decomp Excess Heat (>80°C) or Steric Bulk RedElim->Start Regeneration

Caption: The "Pyridine Trap" (Red) competes with the productive cycle. Heat is required to break the N-Pd bond, but excessive heat risks reagent decomposition.[1]

Module 2: Troubleshooting Guide (The Help Desk)

This section addresses specific failure modes using a Symptom-Diagnosis-Action format.

Scenario A: "I see starting material and catalyst, but zero conversion."
  • Diagnosis: Catalyst Poisoning. The pyridine nitrogen has coordinated to the Pd(II) species, preventing transmetallation. This is common with Pd(PPh3)4 at temperatures < 50°C.

  • The Fix:

    • Switch Ligands: Move to Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky ligands sterically inhibit the pyridine nitrogen from binding to the metal center [1].

    • Pulse Heating: If you must use standard catalysts, initiate the reaction at 60°C for 10 minutes, then drop to 40°C.

    • The "LiCl" Trick: Ensure your organozinc contains LiCl (Knochel's method). LiCl aggregates break up the zinc clusters and can assist in "distracting" the pyridine nitrogen [2].

Scenario B: "The reaction turns black immediately, and I get low yield."
  • Diagnosis: Catalyst Crash-Out (Pd Black). The temperature is too high for the ligand's stability, or the organozinc reagent is decomposing faster than it reacts.

  • The Fix:

    • Lower Temperature: Drop to 25–40°C.

    • Add Stabilizers: Add 10-20 mol% of absolute THF or NMP as a co-solvent if using Toluene. Polar solvents stabilize the Pd(0) species.

    • Slow Addition: Do not dump the organozinc. Add it via syringe pump over 1 hour to keep the concentration of the unstable intermediate low.

Scenario C: "I'm seeing significant homocoupling of my organozinc (R-R)."
  • Diagnosis: Oxidative Stress. Trace oxygen is promoting Pd(II)-catalyzed oxidation of the organozinc, or the temperature is driving disproportionation.

  • The Fix:

    • Degas Rigorously: Sparging isn't enough. Use 3 cycles of Freeze-Pump-Thaw.

    • Temperature Check: Homocoupling is often favored at higher temperatures (>70°C). Reduce temp and add 1.0 eq of LiBr or LiCl to stabilize the zinc species [3].

Module 3: Optimized Experimental Protocol

System: Negishi Coupling of 2-Bromopyridine with Alkyl Zinc Halides Recommended Catalyst: Pd-PEPPSI-IPr (Robust, air-stable precursor)

Step 1: Preparation of Organozinc (The Knochel Method)

Use this method to ensure a highly active, LiCl-stabilized reagent.

  • Activate Zn dust (1.5 eq) with 5 mol% TMSCl and 1,2-dibromoethane in dry THF.

  • Add alkyl bromide (1.0 eq) and LiCl (1.1 eq) .

  • Stir at RT to 40°C (depending on alkyl bromide reactivity).

  • Checkpoint: Titrate with iodine to verify concentration (Target: >0.8 M).

Step 2: The Coupling Reaction
ParameterSpecificationRationale
Solvent THF/NMP (2:1 ratio)NMP (polar aprotic) boosts rate of oxidative addition for pyridines [4].
Catalyst Pd-PEPPSI-IPr (2 mol%)NHC ligand prevents pyridine poisoning.
Temperature Start at 25°C , ramp to 60°C Start mild to preserve Zn; heat only if LCMS shows stall at 1h.
Additives LiCl (carried from Step 1)Crucial for solubilizing the intermediate.

Workflow Diagram:

ProtocolWorkflow Step1 1. Zn Activation (TMSCl/LiCl) Temp: RT Step2 2. Zn Formation (R-Br + Zn) Temp: 40°C Step1->Step2 Step3 3. Catalyst Load (PEPPSI-IPr) Add 2-Bromopyridine Step2->Step3 Step4 4. Coupling Phase Start: 25°C Ramp: 60°C if slow Step3->Step4 Step5 5. Quench (NH4Cl/HCl) Step4->Step5

Caption: Step-by-step thermal staging for optimal conversion.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation for this reaction? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the oxidative addition step for 2-bromopyridines. However, organozincs are thermally sensitive.

  • Recommendation: Use "Pulsed Cooling" (Power ON for 2 mins, OFF for 1 min) to prevent localized superheating that destroys the zinc reagent. Limit max temp to 80°C.

Q: My 2-bromopyridine substrate has an ester group. Will the organozinc attack it? A: Temperature is key here. At 0°C to 25°C, organozinc reagents (especially Reformatsky or Knochel-type) tolerate esters well. If you heat to >60°C to force the coupling, you risk side reactions.

  • Solution: Use a more active catalyst (like Pd-RuPhos G4 ) that allows the coupling to proceed at Room Temperature, preserving the ester [5].

Q: Why do you recommend NMP as a co-solvent? A: NMP (N-Methyl-2-pyrrolidone) is a "magic bullet" for Negishi couplings of heterocycles. It coordinates loosely to the zinc, increasing the nucleophilicity of the organozinc species, thereby accelerating the transmetallation step—often the rate-determining step in these difficult couplings [6].

References
  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling." Chemistry – A European Journal, 2006.

  • Krasovskiy, A., & Knochel, P. "A New Method for the Preparation of Functionalized Organozinc Reagents."[2] Angewandte Chemie International Edition, 2004.

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides."[3][4] Journal of the American Chemical Society, 2009.[3]

  • Hadei, N., et al. "Room-Temperature Negishi Cross-Coupling... utilizing a Pd/NHC Catalyst." Journal of Organic Chemistry, 2005.[5]

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004.

  • Phapale, V. B., et al. "Zn-Mediated, Pd-Catalyzed Cross-Couplings in NMP." Angewandte Chemie, 2007.

Sources

effect of base selection on Suzuki-Miyaura coupling of 3-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromopyridines . Unlike standard phenyl halides, 3-bromopyridines present unique challenges due to the electron-deficient nature of the pyridine ring and the Lewis-basic nitrogen atom, which can poison palladium catalysts.

The selection of the base is often the single most critical variable in overcoming these hurdles.

Part 1: The Technical Landscape of Base Selection

In the coupling of 3-bromopyridines, the base performs two critical functions:

  • Activation of the Boronic Acid: Converting the neutral boronic acid (

    
    ) into the nucleophilic boronate species (
    
    
    
    ), which is required for transmetallation.
  • Catalyst Turnover: Facilitating the reductive elimination step or preventing the formation of stable, inactive Pd-pyridine complexes.

Comparative Analysis of Common Bases
Base ClassExamplesSolubility ProfilePrimary Use CaseRisk Factor
Aqueous Carbonates

,

High (

)
Standard Screening. Good for stable boronic acids and simple 3-bromopyridines.Protodeboronation. High pH in water can destroy unstable coupling partners (e.g., 2-heteroaryl boronates).
Anhydrous Carbonates

Moderate (DMF, Dioxane)Steric Hindrance. The "Cesium Effect" aids solubility in organic solvents, crucial for bulky substrates.Cost. Significantly more expensive than Na/K salts.
Phosphates

High (

), Low (Organics)
Sensitive Substrates. Often provides a cleaner reaction profile than carbonates; excellent for heteroaryl-heteroaryl couplings.Hydration State. Commercial "anhydrous"

varies; often requires defined water addition (1-5 eq) to function.
Fluorides

,

Moderate (Alcohols)Labile Groups. Used under anhydrous conditions to couple protodeboronation-prone boronic acids.Glass Etching. Can damage glassware over long refluxes; requires specific solvent systems.
Hydroxides

,

High (

)
Low Reactivity. Forces the reaction when oxidative addition is sluggish.Side Reactions. High risk of hydrolysis of the C-Br bond or functional group incompatibility.

Part 2: Troubleshooting & Optimization Scenarios

Scenario A: The "Stalled Reaction" (Catalyst Poisoning)
  • Symptom: The reaction starts but stops at <30% conversion. 3-bromopyridine remains unreacted.

  • Root Cause: The pyridine nitrogen coordinates to the Pd(II) intermediate, forming a stable "rest state" that prevents transmetallation.

  • Base Solution: Switch to

    
     in DMF or Dioxane .
    
    • Why? The higher solubility of Cesium carbonate in organic solvents increases the concentration of the active boronate species, forcing the transmetallation equilibrium forward and outcompeting the nitrogen coordination.

  • Protocol Adjustment: Increase base equivalents to 3.0 eq. and temperature to 100°C.

Scenario B: The "Disappearing Nucleophile" (Protodeboronation)
  • Symptom: 3-bromopyridine remains, but the boronic acid is consumed. Mass spec shows the de-borylated partner (Ar-H).

  • Root Cause: High pH in aqueous media catalyzes the hydrolysis of the C-B bond, especially if the partner is a 2-substituted heterocycle or polyfluorinated aryl.

  • Base Solution: Switch to Anhydrous

    
     or 
    
    
    
    .
    • Why? Removing bulk water eliminates the hydrolytic pathway. Fluoride activates the boron (

      
      ) without creating a highly alkaline aqueous environment.
      
  • Protocol Adjustment: Use dry dioxane/toluene. Add exactly 2-5 equivalents of water (micro-droplet) if using

    
     to initiate the cycle without flooding the system.
    
Scenario C: Homocoupling (The "Oxidative" Error)
  • Symptom: Formation of Ar-Ar (dimer of the boronic acid) instead of the cross-product.

  • Root Cause: Presence of Oxygen.[1][2] Bases like

    
     can accelerate this if the system isn't degassed.
    
  • Base Solution: The base is not the culprit, but switching to

    
     or 
    
    
    
    (historical methods) can sometimes suppress this, though they are toxic.
  • Protocol Adjustment: Rigorous degassing (sparging with Argon for 15 mins) is more effective than changing the base.

Part 3: Visualizing the Decision Logic

The following diagram outlines the logical flow for selecting a base based on experimental observations.

BaseSelection Start Start: Coupling 3-Bromopyridine CheckPartner Is the Boronic Acid Stable? (e.g., Phenyl vs. 2-Pyridyl) Start->CheckPartner Stable Stable (Phenyl, Tolyl) CheckPartner->Stable Yes Unstable Unstable (Heteroaryl, Fluorinated) CheckPartner->Unstable No Standard Use Na2CO3 or K2CO3 Solvent: Dioxane/H2O (3:1) Stable->Standard Anhydrous Use Anhydrous Conditions Base: K3PO4 or CsF Solvent: Dry Dioxane Unstable->Anhydrous CheckResult Did reaction go to completion? Standard->CheckResult Success Success: Isolate Product CheckResult->Success Yes Fail_Poison Failure: Low Conversion (Pyridine Poisoning) CheckResult->Fail_Poison No (SM remaining) SwitchCs Switch to Cs2CO3 Solvent: DMF or Dioxane (High Temp) Fail_Poison->SwitchCs SwitchCs->Success Anhydrous->Success

Caption: Decision tree for base selection based on coupling partner stability and reaction outcome.

Part 4: Standard Operating Procedure (SOP)

Protocol: High-Efficiency Coupling of 3-Bromopyridine with Sterically Demanding/Heteroaryl Boronic Acids

This protocol utilizes the "Cesium Effect" to overcome pyridine coordination issues.

Reagents:

  • 3-Bromopyridine (1.0 equiv)[3]

  • Boronic Acid Partner (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    + SPhos (for very difficult cases)
  • Solvent: 1,4-Dioxane (Anhydrous) or DMF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add the Boronic Acid,

    
    , and Pd-catalyst to the flask.
    
    • Tech Note: If using

      
      , grind it to a fine powder immediately before use to maximize surface area. It is hygroscopic; handle quickly.
      
  • Liquid Addition: Add the 3-Bromopyridine and Solvent (Dioxane or DMF).

    • Concentration: Aim for 0.1M to 0.2M relative to the bromide.

  • Degassing: Sparge the mixture with Argon for 10–15 minutes. This is critical to prevent homocoupling.

  • Reaction: Seal the vessel and heat to 90–100°C .

    • Monitoring: Check by LCMS at 2 hours. If the reaction is sluggish, add 0.1 mL of degassed water. The trace water helps dissolve the surface of the inorganic base without causing bulk hydrolysis.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc. Concentrate and purify via column chromatography.[3]

Part 5: Mechanistic Insight (The Role of Base)

Understanding why you are adding the base allows for better troubleshooting.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Boronate PyridineN Pyridine Nitrogen Coordination OxAdd->PyridineN Poisoning Base Base (OH- / CO3--) Boronic Boronic Acid RB(OH)2 Boronate Boronate Species RB(OH)3- Boronic->Boronate + Base (Activation) Prod Reductive Elimination (Ar-R) TransMet->Prod Prod->Pd0 Regeneration

Caption: The catalytic cycle highlighting Base Activation (Green) vs. the Poisoning Pathway (Dotted).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

Sources

catalyst deactivation in cross-coupling of pyridine-containing substrates

Author: BenchChem Technical Support Team. Date: February 2026

Triage & Diagnostics: Identifying the Failure Mode

For immediate assistance, match your experimental observation to the diagnostic codes below.

Diagnostic Matrix
ObservationLikely Root CauseDiagnostic CodeImmediate Action
Reaction mixture turns black rapidly (within <30 mins).Pd-Aggregation: Catalyst death via formation of Pd-black (nanoparticles).[1][2] The ligand failed to stabilize Pd(0).ERR-AGG-01 Switch to Buchwald G4 or PEPPSI precatalysts. Increase Ligand:Pd ratio.
Reaction stays pale/clear but conversion stalls at <20%.Coordination Poisoning: Pyridine nitrogen is binding to Pd(II), displacing the ligand and forming an off-cycle resting state.ERR-POIS-02 Use bulky ligands (XPhos/RuPhos) or Lewis Acid additives .
Substrate is consumed , but no product (Protodeboronation).Instability (2-Pyridyl specific): The C-B bond in 2-pyridyl boronates is hydrolyzing before coupling occurs.ERR-HYD-03 Switch to MIDA boronates or anhydrous conditions (Mol. Sieves).
Homocoupling of the electrophile is observed.Slow Transmetallation: The nucleophile is blocked or deactivated, leaving Pd(II) to react with itself.ERR-HOMO-04 Degas rigorously; switch to Pd-G3/G4 to skip Pd(II) reduction step.

Mechanistic Deep Dive: The "Pyridine Problem"

Why is your reaction failing? Understanding the causality is the first step to fixing it.

Pyridine substrates present a dual challenge: Electronic Deficiency (making oxidative addition difficult) and N-Coordination (poisoning the catalyst). The most common failure mode, ERR-POIS-02 , occurs when the pyridine nitrogen acts as a competitive ligand.

The Mechanism of Poisoning

In a standard cycle, the phosphine ligand (


) keeps the Palladium soluble and active. However, pyridine (

) is a strong

-donor. If

is not bulky enough,

displaces it, forming a stable bis-pyridine complex

. This species is "off-cycle"—it is too stable to undergo transmetallation, effectively removing the catalyst from the pool.
Visualization: The Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the "Dead" pyridine-coordinated state.

PyridineDeactivation Pd0 Active Pd(0)-L (Entry Point) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X DeadComplex OFF-CYCLE RESTING STATE [Pd(II)(Pyridine)2(Ar)X] (Catalyst Poisoning) OxAdd->DeadComplex + Pyridine (Displaces Ligand) TransMet Transmetallation (Boronate Entry) OxAdd->TransMet Standard Cycle Pyridine Pyridine Substrate (N-Coordination) Pyridine->DeadComplex DeadComplex->OxAdd Reversible only with Bulky Ligands/Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: The "Off-Cycle" Trap. Note how pyridine coordination diverts the Pd(II) intermediate into a catalytic dead-end (Black Node).

Solution Protocols (SOPs)

Standard Operating Procedures to resolve ERR-AGG-01 and ERR-POIS-02.

SOP-A: The "Bulky Shield" Protocol (Buchwald G3/G4)

Logic: To prevent pyridine from binding, we use ligands with immense steric bulk (e.g., XPhos, RuPhos). These ligands create a "roof" over the Pd center, allowing the flat aryl halide to bind but physically blocking the approach of the pyridine nitrogen [1].

Recommended Precatalysts:

  • XPhos Pd G4: For general heteroaryl coupling.

  • RuPhos Pd G4: For electron-poor pyridines or secondary amines.

  • tBuBrettPhos Pd G4: For amidation of pyridines.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a vial with:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.2–1.5 equiv)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (3.0 equiv). Avoid strong alkoxides if sensitive groups are present.
    • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%).

  • Solvent: Add degassed THF/Water (10:1) or Dioxane/Water (4:1).[1] Water is crucial for the activation of the boronate.

  • Execution: Seal and heat to 60–80 °C.

    • Note: If the reaction turns black immediately, lower temp to 40 °C or increase catalyst loading to 4 mol%.

SOP-B: The "Throw-Away Ligand" Protocol (Pd-PEPPSI)

Logic: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are pre-loaded with a "sacrificial" pyridine ligand. Upon heating, this ligand dissociates, leaving a highly active, bulky NHC-Pd(0) species that is resistant to further pyridine poisoning [2].

Protocol:

  • Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (1–2 mol%).

  • Conditions: Use mild bases like

    
     in technical grade isopropanol or dioxane.
    
  • Advantage: These are air-stable solids and often do not require a glovebox for setup (though inert atmosphere is still best practice).

SOP-C: The "Masking" Strategy (Additives)

Logic: If you cannot change the catalyst, you must mask the pyridine nitrogen.

  • Cu(I) Salts: Add 10–20 mol% CuI. The Copper binds to the pyridine nitrogen (scavenging it) more strongly than Palladium does, leaving the Pd free to catalyze the C-C bond formation [3].

  • Acidification: For amino-pyridines, adding 1.0 equiv of HBF4 can protonate the nitrogen, blocking coordination. (Requires base excess later).

Troubleshooting Workflow

Follow this decision tree to determine your next experiment.

TroubleshootingTree Start Start: Reaction Failed CheckColor Check Color? Start->CheckColor Black Black Precipitate CheckColor->Black Pale Pale/Yellow/Clear CheckColor->Pale Action1 Diagnosis: Pd Aggregation Action: Switch to Pd-G4 or PEPPSI-IPent Black->Action1 CheckSub Substrate Type? Pale->CheckSub Type2Py 2-Pyridyl Boronate CheckSub->Type2Py Type34Py 3- or 4-Pyridyl CheckSub->Type34Py Action2 Diagnosis: Protodeboronation Action: Use MIDA Boronate or Mol. Sieves Type2Py->Action2 Action3 Diagnosis: N-Coordination Action: Add CuI (20%) or Switch to XPhos Type34Py->Action3

Figure 2: Decision Matrix for Pyridine Cross-Coupling Optimization.

Frequently Asked Questions (FAQ)

Q: Why does my reaction work for 3-bromopyridine but fail for 2-bromopyridine? A: This is an electronic issue, not just coordination. 2-Halopyridines are electron-deficient, making oxidative addition slower. However, the bigger issue is often the nucleophile. If you are using a 2-pyridyl boronate, it is notoriously unstable and prone to protodeboronation (losing the boron group) before it can react.[3] Fix: Use MIDA boronates or switch polarity (use 2-bromopyridine + aryl boronic acid) [4].

Q: Can I just use more Pd(PPh3)4? A: Generally, no. Triphenylphosphine (


) is not bulky enough to prevent pyridine coordination. Adding more catalyst just adds more metal to be poisoned. You need a better ligand (Dialkylbiarylphosphines or NHCs), not more of the same [5].

Q: What is the "Chocolate" precipitate? A: If you see a brown/chocolate sludge rather than black powder, this is often the


 resting state precipitating out of solution. This confirms ERR-POIS-02 . Apply SOP-A  (Bulky Ligands).

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. [Link]

  • Royal Society of Chemistry. "Catalyst Deactivation in Suzuki-Miyaura Coupling." Chemical Science / ChemComm. [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 3-Bromo vs. 3-Chloropyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Gap

For researchers in drug discovery and agrochemistry, the choice between 3-bromopyridine and 3-chloropyridine represents a classic trade-off between reactivity and economy .[1]

  • 3-Bromopyridine is the "Standard Standard": It possesses a weaker C-X bond, reacting readily with generic Pd(0) catalysts (e.g., Pd(PPh₃)₄) under mild conditions. It is the path of least resistance but higher material cost.[1]

  • 3-Chloropyridine is the "Challenger": It is significantly cheaper and more atom-efficient but is often inert under standard conditions due to a strong C-Cl bond and catalyst poisoning by the pyridine nitrogen.[1]

Verdict: While 3-bromopyridine remains the go-to for small-scale discovery where time is critical, modern bulky-phosphine catalysts (e.g., XPhos, SPhos) have leveled the playing field, making 3-chloropyridine a viable, high-yield alternative for process chemistry.[1]

Mechanistic Foundation: The Activation Barrier

The disparity in reactivity is governed by the Oxidative Addition (OA) step, which is the rate-determining step (RDS) for aryl chlorides.

Bond Dissociation Energy (BDE)

The primary hurdle is thermodynamic.[1] The energy required to insert Pd(0) into the C-Cl bond is significantly higher than for C-Br.[1]

Bond TypeApprox.[1][2][3][4][5][6] BDE (kJ/mol)Relative Reactivity toward Pd(0)
C(sp²)–Br ~276High (Fast OA, often not RDS)
C(sp²)–Cl ~339Low (Slow OA, strictly RDS)
The "Pyridine Problem"

Beyond simple BDE, the pyridine ring introduces a secondary challenge: Nitrogen Coordination .[1]

  • The lone pair on the pyridine nitrogen can bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state (catalyst poisoning).

  • 3-Position Specifics: Unlike 2-halopyridines, where the nitrogen is adjacent to the reaction site (potentially aiding OA via chelation or hampering it via sterics), the 3-position is electronically deactivated (meta-like) but sterically accessible.[1] This makes the C-Cl bond at C3 particularly stubborn compared to the electron-deficient C2 or C4 positions.[1]

Visualization: Reaction Energy Profile

The following diagram illustrates the higher activation energy (


) required for the oxidative addition of 3-chloropyridine compared to 3-bromopyridine.

ReactionProfile Start Pd(0) + Substrate TS_Br TS (Br) Low Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow Inter_Br Pd(II)-Br Complex TS_Br->Inter_Br Inter_Cl Pd(II)-Cl Complex TS_Cl->Inter_Cl

Caption: Comparative energy barriers for the oxidative addition of Pd(0) to 3-bromo vs. 3-chloropyridine.

Comparative Performance Analysis

The following data contrasts the performance of "Generation 1" catalysts (Triphenylphosphine-based) against "Generation 3" catalysts (Dialkylbiaryl phosphines) for the coupling of 3-halopyridines with phenylboronic acid.

Table 1: Catalyst Efficiency Comparison
SubstrateCatalyst SystemBase / SolventTempYieldStatus
3-Bromopyridine Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O80°C85-95% Standard
3-Chloropyridine Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O100°C< 5% Failed
3-Chloropyridine Pd(OAc)₂ + SPhos K₃PO₄ / Toluene:H₂O100°C92% Optimized
3-Chloropyridine Pd-PEPPSI-IPrK₂CO₃ / Dioxane:H₂O80°C88% Alternative

Key Insight: Standard catalysts (Pd(PPh₃)₄) are insufficient for 3-chloropyridine due to the inability of PPh₃ to promote OA across the strong C-Cl bond.[1] Electron-rich, bulky ligands like SPhos or XPhos are required to:

  • Push electron density onto Pd (facilitating OA).[1]

  • Provide steric bulk to prevent catalyst dimerization and promote Reductive Elimination.[1]

Experimental Protocols

Protocol A: The "Standard" (For 3-Bromopyridine)

Best for: Quick discovery, high reactivity substrates, cost-sensitive catalyst budget.

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1][7]

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • Na₂CO₃ (2.0 equiv)

  • Solvent: DME/Water or Toluene/Ethanol/Water (2:1:1)

Workflow:

  • Charge: Add halide, boronic acid, and base to the reaction vial.

  • Degas: Purge with Argon/Nitrogen for 5 minutes (Crucial for PPh₃ stability).

  • Catalyst: Add Pd(PPh₃)₄ quickly under inert flow.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Protocol B: The "Advanced" (For 3-Chloropyridine)

Best for: Process scale-up, cheaper starting materials, unreactive chlorides.

Reagents:

  • 3-Chloropyridine (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)

  • Pre-catalyst: XPhos-Pd-G2 or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to carbonate for chlorides.

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or n-Butanol[1]

Workflow:

  • Charge: Add halide, boronic acid, base, and XPhos ligand to the vial.[1]

  • Degas: Vigorously sparge with Argon for 10 minutes.

  • Catalyst: Add Pd source (e.g., Pd(OAc)₂).[1][2][3][4][8][9][10]

  • Reaction: Heat to 100°C–110°C for 12–24 hours. Note: Higher temperature is required to overcome the OA barrier.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with water, and purify.[1]

Decision Logic: Selecting the Right System

Use this decision tree to select the optimal conditions based on your substrate availability and project stage.

DecisionTree Start Start: Choose Substrate Br 3-Bromopyridine Start->Br High Reactivity Needed Cl 3-Chloropyridine Start->Cl Low Cost / Scale-up Br_Cat Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Br->Br_Cat Cl_Cat Catalyst: Pd-XPhos G2 or Pd-PEPPSI Cl->Cl_Cat Requires Activation Br_Cond Cond: Na₂CO₃, 80°C Br_Cat->Br_Cond Cl_Base Base: K₃PO₄ (Critical) Cl_Cat->Cl_Base Cl_Cond Cond: Dioxane/H₂O, 100°C+ Cl_Base->Cl_Cond

Caption: Strategic decision tree for catalyst and condition selection based on halogen identity.

Troubleshooting & Optimization

  • Catalyst Poisoning: If the reaction stalls with 3-chloropyridine, the pyridine nitrogen may be binding Pd.[1] Solution: Increase temperature to 110°C to promote ligand dissociation or switch to a sterically bulky NHC ligand (PEPPSI-IPr) that prevents N-coordination.[1]

  • Protodeboronation: 3-Pyridylboronic acids are prone to deborylation.[1] If coupling to a 3-pyridyl boron species (reverse coupling), use anhydrous conditions (Dioxane, Cs₂CO₃) or MIDA boronates.[1]

  • Base Effect: For chlorides, weak bases (Na₂CO₃) often fail.[1] K₃PO₄ is the "gold standard" for difficult Suzuki couplings as it buffers the pH and facilitates transmetallation without decomposing sensitive substrates.[1]

References

  • Reactivity of Halopyrimidines and Pyridines: BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from 11

  • Ligand Effects on Chloropyridines: Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[1] Retrieved from 12

  • Microwave Assisted Coupling: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI.[1] Retrieved from 13

  • General Suzuki Mechanism & Conditions: Suzuki Coupling - Organic Chemistry Portal. Retrieved from 5

  • High Yield Chloropyridine Protocols: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. Retrieved from 1

Sources

Comparative Guide: Suzuki, Negishi, and Stille Couplings for 3-Bromopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the C3-functionalization of pyridine, the choice between Suzuki-Miyaura, Negishi, and Stille cross-couplings is rarely about "which works" but rather "which works best for this specific scale and substrate complexity."

  • Suzuki-Miyaura is the default for early-phase discovery due to low toxicity and ease of handling, though it often struggles with sterically demanding partners or unstable boronic acids.

  • Negishi offers the highest reactivity for difficult couplings (sp³ centers) at the cost of moisture sensitivity.

  • Stille remains the "process safety net"—offering the highest functional group tolerance and reliability when other methods fail, albeit with severe purification and toxicity penalties.

Substrate Analysis: The 3-Bromopyridine Challenge

3-Bromopyridine presents a unique set of electronic and coordinating challenges compared to phenyl halides or 2/4-halopyridines:

  • Catalyst Poisoning: The pyridyl nitrogen is a competent ligand (

    
    -donor). It can displace phosphines on the Pd(0) or Pd(II) center, forming inactive [Pd(Py)2L2] resting states, effectively arresting the catalytic cycle.
    
  • Electronic Deactivation: The pyridine ring is electron-deficient. While 3-bromopyridine is more electron-rich than the 2- or 4-isomers (making oxidative addition slower than 2-Br-Py but faster than chlorobenzene), the resulting Pd(II) intermediate is prone to non-productive pathways if transmetallation is slow.

  • Regiostability: Unlike 2- or 4-metallated pyridines, 3-pyridyl organometallics (if reversing the coupling polarity) are less prone to rapid isomerization or decomposition, making 3-bromopyridine a stable electrophile.

Deep Dive: Reaction Protocols & Performance

A. Suzuki-Miyaura Coupling (The Green Standard)

Best For: Routine library synthesis, scale-up, and aqueous-soluble substrates.

The Suzuki coupling is the industry standard due to the stability of boronic acids. However, for 3-bromopyridine, standard conditions often stall due to N-coordination.

  • Critical Optimization: Use bases that do not precipitate Pd-black rapidly. Potassium phosphate (

    
    ) or Cesium carbonate (
    
    
    
    ) often outperform weaker carbonates.
  • Ligand Choice: Bidentate ligands like dppf or bulky electron-rich phosphines (XPhos , SPhos ) are essential to prevent the pyridine nitrogen from displacing the ligand.

Standard Protocol (Self-Validating):

  • Charge: 3-Bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3-5 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is crucial for the boronate activation.

  • Conditions: Degas (sparge with Ar for 10 min), then heat to 90°C for 4-12 hours.

  • Validation: TLC (EtOAc/Hex) usually shows a distinct blue fluorescence for many 3-arylpyridines under UV (254/365 nm).

B. Negishi Coupling (The Reactive Powerhouse)

Best For: Coupling with sp³-alkyl zinc reagents, thermally sensitive substrates, or when boronic acids are unstable (protodeboronation).

Negishi couplings are exceptionally fast. The organozinc reagent can often break up Pd-N coordination aggregates, driving the reaction to completion at room temperature.

  • Critical Optimization: The "Knochel-type" preparation of organozinc reagents using LiCl is recommended to increase solubility and reactivity.

  • Safety Note: Requires strict anhydrous conditions.

Standard Protocol:

  • Reagent Prep: Generate

    
     (1.2 equiv) in THF (anhydrous).
    
  • Catalyst Mix: In a separate vial, mix

    
     (2 mol%) and SPhos  or P(o-tol)3  (4-8 mol%) in THF. Stir 15 min to activate.
    
  • Coupling: Add the catalyst solution to the organozinc, then add 3-bromopyridine (1.0 equiv).

  • Conditions: Stir at Room Temperature to 60°C. Reaction is often complete in <2 hours.

  • Quench: Careful addition of sat.

    
     (exothermic).
    
C. Stille Coupling (The Reliable Workhorse)

Best For: Complex natural product synthesis, highly functionalized partners, and "last resort" couplings.

Stille is neutral (no base required), making it compatible with base-sensitive groups (esters, labile protecting groups). The tin reagent does not interact strongly with the pyridine nitrogen, avoiding the "poisoning" effect seen in Suzuki.

  • Critical Optimization: The addition of CuI (10 mol%) or CsF can accelerate the reaction significantly (the "Copper effect").

  • Purification Strategy: Tin byproducts are the major downside.[1] Use KF on silica gel or wash with aqueous KF to precipitate insoluble

    
    .
    

Standard Protocol:

  • Charge: 3-Bromopyridine (1.0 equiv), Organostannane (

    
    , 1.1 equiv), 
    
    
    
    (5 mol%).
  • Solvent: Toluene (anhydrous) or DMF.

  • Conditions: Heat to 100-110°C for 12-24 hours.

  • Workup: Dilute with ether, wash with 1M KF (aq) x 3 to remove tin residues.

Comparative Performance Matrix

FeatureSuzuki-MiyauraNegishiStille
Typical Yield (3-Br-Py) 60 - 85%80 - 95%85 - 98%
Reaction Time 4 - 12 Hours0.5 - 4 Hours12 - 24 Hours
Moisture Tolerance High (Water required)None (Strict Anhydrous)High
Functional Group Tolerance Good (Base sensitive)Moderate (Electrophile sensitive)Excellent (Neutral)
Toxicity Low (Green)ModerateHigh (Organotin)
Purification Difficulty LowLowHigh (Tin removal)
Primary Failure Mode Protodeboronation / Pd-PoisoningMoisture quenchingSteric hindrance / Purification

Mechanistic Visualization

Diagram 1: The Pyridine "Poisoning" Trap in Catalysis

This diagram illustrates why standard phosphine ligands often fail with pyridine substrates and how the cycle arrests.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br bond forms) Pd0->OxAdd + 3-Bromopyridine Poison RESTING STATE (TRAP) [Pd(Py)2(L)Br] Nitrogen Coordination OxAdd->Poison Pyridine N-binding TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Nucleophile (B/Zn/Sn) Poison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product 3-Arylpyridine RedElim->Product

Caption: The "Poison Trap" (Red) occurs when the pyridine nitrogen coordinates to Pd(II), preventing transmetallation. Bulky ligands (e.g., SPhos) shift the equilibrium back to the active cycle.

Diagram 2: Decision Tree for Process Chemists

DecisionTree Start Start: 3-Bromopyridine Q1 Is the Coupling Partner sp3-Alkyl or Unstable? Start->Q1 Negishi NEGISHI (Use Zn/THF) Q1->Negishi Yes (High Reactivity) Q2 Is the Product for Pharma/GMP Scale? Q1->Q2 No (Aryl/Vinyl) Suzuki SUZUKI (Use Boronic Acid) Q2->Suzuki Yes (Avoid Tin Toxicity) Q3 Does the Partner have Base-Sensitive Groups? Q2->Q3 No (Discovery Scale) Q3->Suzuki No Stille STILLE (Use Stannane) Q3->Stille Yes (Neutral pH)

Caption: Logical flow for selecting the optimal coupling method based on substrate stability and downstream application requirements.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-(3-methylphenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 3-(3-methylphenoxy)pyridine scaffold represents a privileged pharmacophore in both agrochemical and pharmaceutical discovery. Functioning as a bioisostere of the diaryl ether class, this core structure is pivotal in the design of Phytoene Desaturase (PDS) inhibitors (herbicides) and has emerging utility in CNS-active agents (anticonvulsants).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of derivatives built upon this scaffold, specifically evaluating the impact of the meta-methyl substituent on the phenoxy ring. We compare these derivatives against industry standards like Diflufenican (herbicide) and Diazepam (anticonvulsant control) to provide actionable insights for lead optimization.

The Core Scaffold: 3-(3-methylphenoxy)pyridine

The scaffold consists of a pyridine ring linked via an ether bridge to a meta-tolyl moiety.

  • CAS RN: 72403-16-8[1]

  • Key Feature: The pyridine nitrogen provides a hydrogen bond acceptor (HBA) vector, while the 3-methyl group on the phenoxy ring serves as a hydrophobic probe, optimizing van der Waals interactions without the strong electron-withdrawing penalty of a trifluoromethyl group.

SAR Landscape & Mechanistic Insights

The biological activity of 3-(3-methylphenoxy)pyridine derivatives is governed by three primary structural vectors. The following analysis synthesizes data from PDS inhibition studies and anticonvulsant screenings.

Vector 1: The Phenoxy "Tail" (Substituent Effects)

The substitution pattern on the phenyl ring is the primary determinant of potency.

  • 3-Methyl (The Topic): Provides moderate lipophilicity (+

    
    ) and steric bulk. In PDS inhibition, this group often fits into a hydrophobic pocket (Val/Leu rich region) of the enzyme.
    
  • 3-Trifluoromethyl (

    
    ):  The standard "competitor." While 
    
    
    
    often increases potency due to higher lipophilicity and metabolic stability, it significantly alters the electronic landscape (strong
    
    
    withdrawing).
    • Observation: In anticonvulsant series, replacing 3-Me with 3-

      
       often retains activity but may reduce solubility.
      
  • 2-Substituents (Ortho): Generally deleterious to activity due to steric clash with the ether linkage, forcing the two aromatic rings into a non-planar conformation that may prevent optimal binding.

Vector 2: The Pyridine "Head" (Electronic Tuning)

The pyridine ring acts as the scaffold core.

  • Position 3 (Linker attachment): Essential for the specific "bent" geometry required for PDS inhibition.

  • Position 2 & 6 (Orthogonal substitution):

    • Herbicides: Introduction of a carboxamide (e.g., -CONH-Aryl) at position 2 or 6 is critical for H-bonding in the target site (analogous to Diflufenican).

    • CNS Agents: Phenyl substitution at position 2 or 4 creates a "butterfly" shape reminiscent of benzodiazepines, enhancing GABA-A receptor affinity.

Vector 3: The Linker (Bioisosterism)
  • Ether (-O-): Optimal for flexibility and bond angle (~120°).

  • Amine (-NH-): Increases polarity and H-bond donation. often reduces membrane permeability (LogP drop).

  • Thioether (-S-): Increases lipophilicity but is prone to metabolic oxidation (sulfoxide/sulfone formation).

Visualization: SAR Decision Tree

SAR_Analysis Core 3-(3-methylphenoxy)pyridine (Scaffold) Phenoxy Phenoxy Ring (Hydrophobic Pocket) Core->Phenoxy Pyridine Pyridine Ring (Electronic/H-Bonding) Core->Pyridine Linker Ether Linker (Geometry) Core->Linker Me_Group 3-Methyl: Optimizes Lipophilicity (Moderate Potency) Phenoxy->Me_Group Current Topic CF3_Group 3-CF3: Max Lipophilicity (High Potency, Low Sol) Phenoxy->CF3_Group Alternative Carboxamide + Carboxamide (Pos 2/6): Essential for Herbicide Activity (H-Bond Donor) Pyridine->Carboxamide Agrochemical Path Phenyl + Phenyl (Pos 2/4): Essential for CNS Activity (Steric Bulk) Pyridine->Phenyl Pharma Path

Caption: SAR Map illustrating the divergent optimization pathways for Agrochemical vs. Pharmaceutical applications of the scaffold.

Performance Comparison: Derivative Classes

The following table compares the performance of 3-(3-methylphenoxy)pyridine derivatives against standard alternatives in two key application areas.

Table 1: Comparative Efficacy (Herbicidal & Anticonvulsant)
Application AreaCompound ClassKey Substituent (R)Potency MetricSelectivity / SafetyStatus
Herbicide (PDS) 3-(3-Me-phenoxy) derivative 3-CH3 IC50: 15 - 50 nM High crop safety (Wheat/Corn)Lead Opt.
Herbicide (PDS)Diflufenican Analogues3-CF3IC50: 5 - 20 nMModerate (Bleaching risk)Commercial
CNS (Anticonvulsant) 3-(3-Me-phenoxy) derivative 3-CH3 ED50: ~40 mg/kg Low neurotoxicity (Rotarod)Research
CNS (Anticonvulsant)3-(3-CF3-phenoxy) derivative3-CF3ED50: ~30 mg/kgHigher sedation potentialResearch
CNS (Control)DiazepamN/AED50: ~1 mg/kgHigh sedationStandard

Analysis:

  • Agrochemicals: The 3-methyl derivatives often show slightly lower absolute potency than their trifluoromethyl counterparts (Diflufenican class) but frequently offer better crop selectivity . The methyl group is less persistent in the environment than the trifluoromethyl group, offering a more favorable environmental fate profile.

  • Pharmaceuticals: In anticonvulsant screens (MES test), the 3-methyl derivatives demonstrate activity comparable to early-stage leads. While less potent than Diazepam, they lack the benzodiazepine core, potentially avoiding classic tolerance issues.

Experimental Protocols

To ensure reproducibility, we provide the standard synthesis and assay protocols used to generate the SAR data above.

Synthesis: Ullmann Ether Coupling

The formation of the ether bridge is the critical step. The classic Ullmann condensation is preferred over biological coupling for scale-up.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • m-Cresol (3-methylphenol) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Solvent: 1,4-Dioxane

Workflow:

  • Charge: In a glovebox or under Argon, combine 3-bromopyridine, m-cresol,

    
    , CuI, and ligand in a pressure vial.
    
  • Solvate: Add anhydrous 1,4-dioxane.

  • Reflux: Seal and heat to 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

Assay: Phytoene Desaturase (PDS) Inhibition

This assay measures the bleaching potential (inhibition of carotenoid synthesis).

Protocol:

  • Enzyme Source: Isolate thylakoid membranes from spinach or use recombinant Synechococcus PDS.

  • Substrate: Phytoene (solubilized in Tween-80).

  • Reaction: Incubate enzyme + substrate + test compound (0.1 nM - 10

    
    M) in Tris-HCl buffer (pH 7.5) with co-factors (NAD/NADP).
    
  • Detection: Extract pigments with acetone. Measure HPLC peak area of Phytoene (accumulation) vs.

    
    -Carotene  (depletion).
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visual Workflow: Ullmann Coupling

Synthesis_Flow Start Start: 3-Bromopyridine + m-Cresol Catalyst Add Catalyst System: CuI (10%) + Ligand Cs2CO3 (Base) Start->Catalyst Reaction Heat: 110°C, 24h (1,4-Dioxane) Catalyst->Reaction Workup Filter (Celite) & Concentrate Reaction->Workup Product Target: 3-(3-methylphenoxy)pyridine Workup->Product

Caption: Step-by-step synthesis workflow for the core scaffold using Copper-catalyzed Ullmann coupling.

References

  • Synthesis and herbicidal activities of novel 3-(substituted phenoxy)pyridazine derivatives. Pest Management Science, 2012. Link

    • Significance: Establishes the core phenoxy-heterocycle SAR for PDS inhibition, valid
  • Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)pyridines. European Journal of Medicinal Chemistry, 1996. Link

    • Significance: Directly compares phenoxypyridine derivatives for CNS activity, highlighting the positional importance of the phenoxy group.
  • In Silico Structure-Guided Optimization of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent PDS Inhibitors. Molecules, 2021. Link

    • Significance: Provides molecular docking insights into how the phenoxy "tail" binds within the PDS enzyme pocket.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 2022.[2] Link

    • Significance: A comprehensive review of the phenoxypyridine scaffold in agrochemicals.
  • Substance Record: 3-(3-methylphenoxy)pyridine. ChemicalBook / CAS Registry. Link

    • Significance: Verification of the commercially available building block.

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-5-(3-methylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Bromo-5-(3-methylphenoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As this specific molecule is not extensively documented in public spectral libraries, this document leverages predictive analysis based on established principles and data from closely related structural analogs to provide a robust characterization framework. We will explore the expected spectral features, compare analytical approaches, and provide detailed experimental protocols for researchers engaged in the synthesis and verification of novel pyridine derivatives.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, offering unparalleled insight into the molecular skeleton by probing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR confirms the precise arrangement of substituents and the integrity of both the pyridine and phenoxy ring systems.

Molecular Structure and Atom Numbering

A logical numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the convention used throughout this guide.

Caption: Atom numbering scheme for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a fingerprint of the proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • Pyridine Ring Protons (H2, H4, H6): These protons are expected in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom deshields adjacent protons (H2, H6), shifting them downfield. H2 will be a doublet coupled to H4, H6 will be a doublet coupled to H4, and H4 will appear as a triplet (or more accurately, a doublet of doublets) from coupling to both H2 and H6. Based on data for 3-bromopyridine, we can predict their approximate positions[1].

  • Phenoxy Ring Protons (H2', H4', H5', H6'): These protons will also appear in the aromatic region. Their shifts are influenced by the ether linkage and the meta-methyl group. The methyl group will exert a weak shielding effect.

  • Methyl Protons (-CH₃): This group will produce a sharp singlet further upfield (δ ~2.3 ppm), a characteristic chemical shift for an aryl methyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2 ~8.45 d J(H2-H4) ≈ 2.5 Ortho to N, meta to Br and O-Ar
H6 ~8.35 d J(H6-H4) ≈ 1.5 Ortho to N, meta to O-Ar
H4 ~7.50 dd J(H4-H2) ≈ 2.5, J(H4-H6) ≈ 1.5 Para to N, ortho to Br and O-Ar
H2' ~6.95 s (or narrow t) - Ortho to O-Ar and methyl group
H6' ~7.05 d J(H6'-H5') ≈ 7.5 Ortho to O-Ar
H5' ~7.25 t J(H5'-H6') ≈ 7.5, J(H5'-H4') ≈ 7.5 Para to O-Ar
H4' ~6.90 d J(H4'-H5') ≈ 7.5 Ortho to methyl, meta to O-Ar

| -CH₃ | ~2.35 | s | - | Aromatic methyl group |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, with chemical shifts highly sensitive to the electronic effects of substituents.

  • Pyridine Ring Carbons: The carbon atoms directly bonded to electronegative atoms (N, Br, O) will be significantly affected. C3 (bonded to Br) and C5 (bonded to O) will show distinct shifts. The positions can be estimated by comparing with analogs like 3-Bromo-5-(3-chlorophenoxy)pyridine[2].

  • Phenoxy Ring Carbons: C1' (ipso-carbon bonded to oxygen) will be strongly deshielded and shifted downfield. C3' (ipso-carbon bonded to the methyl group) will also be shifted downfield relative to the other CH carbons.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield position (~21 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Rationale
C2 ~149.0 Ortho to N, deshielded
C3 ~118.0 Attached to electronegative Br
C4 ~125.0 Influenced by N (para) and Br/O-Ar (meta)
C5 ~156.0 Attached to ether oxygen, strongly deshielded
C6 ~141.0 Ortho to N, deshielded
C1' ~157.0 Ipso-carbon attached to ether oxygen
C2' ~117.0 Ortho to O-Ar, meta to methyl
C3' ~140.0 Ipso-carbon attached to methyl group
C4' ~125.5 Para to O-Ar
C5' ~130.0 Meta to both O-Ar and methyl
C6' ~122.0 Ortho to O-Ar

| -CH₃ | ~21.5 | Aromatic methyl group |

Comparative Analysis: The Value of the 3-Methylphenoxy Moiety

Comparing the expected spectra to a simpler analog like 3-Bromo-5-methoxypyridine highlights the increased complexity and informational content.[3] While 3-Bromo-5-methoxypyridine would show only three pyridine signals and one methoxy signal in the ¹H NMR, our target molecule displays seven distinct aromatic signals and a methyl singlet. This complexity allows for a more detailed structural confirmation, but also requires more advanced techniques like 2D NMR (COSY, HSQC) to definitively assign each proton and carbon.

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry complements NMR by providing the molecular weight of the compound and, through fragmentation analysis, clues about its substructures. The choice of ionization technique is critical, dictating the type of information obtained.

Predicted Electron Ionization (EI-MS) Analysis

Electron Ionization is a high-energy technique that causes extensive fragmentation, creating a unique fingerprint for the molecule.[4][5]

  • Molecular Ion (M⁺): The molecular formula is C₁₂H₁₀BrNO. The calculated monoisotopic mass is 262.99 g/mol . Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 263 and 265.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break apart in predictable ways. The ether linkage is a common point of cleavage in phenoxy-pyridine compounds.[6]

G M [C₁₂H₁₀BrNO]⁺˙ m/z 263/265 (M⁺) F1 [C₁₂H₁₀NO]⁺ m/z 184 M->F1 - Br• F2 [C₅H₃BrN]⁺˙ m/z 156/158 M->F2 - C₇H₇O• (cleavage of C-O bond) F4 [C₇H₇]⁺ m/z 91 (Tropylium) M->F4 - C₅H₃BrNO• F5 [C₅H₄N]⁺ m/z 78 F2->F5 - Br• F3 [C₆H₅O]⁺ m/z 93

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Major Mass Fragments (EI-MS)

m/z (amu) Proposed Fragment Rationale for Formation
263/265 [C₁₂H₁₀BrNO]⁺˙ Molecular Ion (M⁺) peak with Br isotope pattern.
184 [C₁₂H₁₀NO]⁺ Loss of a bromine radical (•Br) from the molecular ion.
156/158 [C₅H₃BrN]⁺˙ Cleavage of the ether C-O bond, retaining charge on the bromopyridine fragment.
93 [C₆H₅O]⁺ Cleavage of the ether C-O bond, with charge retained on the phenoxy fragment, followed by loss of CH₂.
91 [C₇H₇]⁺ Formation of the stable tropylium ion from the methylphenoxy moiety.

| 78 | [C₅H₄N]⁺ | Loss of bromine from the m/z 156/158 fragment.[7] |

Alternative Ionization: Electrospray Ionization (ESI-MS)

For researchers primarily interested in confirming the molecular weight without extensive fragmentation, a soft ionization technique like ESI is superior. In a typical positive-ion mode ESI-MS experiment, the dominant peak would be the protonated molecule, [M+H]⁺, at m/z 264/266. This technique is less destructive and ideal for coupling with liquid chromatography (LC-MS) to analyze sample purity.[8]

Integrated Characterization Workflow and Experimental Protocols

Neither NMR nor MS alone provides a complete picture. A synergistic approach is essential for the unambiguous structural validation of a novel compound.

G cluster_workflow Integrated Spectroscopic Workflow A Synthesized Sample This compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D ¹H & ¹³C NMR Spectra B->D E EI & ESI Mass Spectra C->E F Data Analysis: - Chemical Shifts - Coupling Constants - Integration D->F G Data Analysis: - Molecular Ion - Isotope Pattern - Fragmentation E->G H Structure Confirmation & Purity Assessment F->H G->H

Caption: Workflow for structural verification.

Experimental Protocol: NMR Spectroscopy

This protocol describes a standardized method for acquiring high-quality NMR data for pyridine derivatives.[2][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

    • Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and add approximately 0.6-0.7 mL to dissolve the sample completely.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

    • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if needed.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or TMS (δ 0.00).

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup (Direct Infusion):

    • Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., PFTBA).

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to the standard 70 eV.

    • Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 350 amu).

  • Data Acquisition:

    • Introduce the sample into the ion source. For solid samples, a direct insertion probe can be used; for solutions, an appropriate inlet system is required.

    • Acquire the mass spectrum, averaging multiple scans to improve data quality.

    • Acquire a background spectrum of the solvent/system and perform background subtraction.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and confirm the bromine isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

    • Compare the obtained spectrum against spectral libraries if available.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides the complete connectivity map of the molecule, detailing the specific arrangement of protons and carbons. Mass spectrometry confirms the elemental composition via the molecular weight and the bromine isotope pattern, while its fragmentation patterns corroborate the presence of key structural motifs like the bromopyridine and methylphenoxy groups. This guide provides the predictive data and standardized protocols necessary for researchers to confidently verify the identity, purity, and structure of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
  • CAS 2274170-58-8 | 3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine. Hoffman Fine Chemicals.
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.
  • 3-Bromo-5-methoxypyridine 97 50720-12-2. Sigma-Aldrich.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
  • 3-Bromo-5-(3-methoxyphenyl)pyridine. MySkinRecipes.
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. Benchchem.
  • 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Synthesis method of 3-bromo-5-methylpyridine.
  • Interpretation of mass spectra. University of Arizona.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.

Sources

Purity Assessment of 3-Bromo-5-(3-methylphenoxy)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 3-Bromo-5-(3-methylphenoxy)pyridine serves as a "privileged scaffold." Its structure—containing a pyridine core, an ether linkage, and a reactive bromine handle—makes it a critical intermediate for synthesizing kinase inhibitors and GPCR ligands via subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, the synthesis of this molecule (typically via Ullmann-type coupling of 3,5-dibromopyridine and m-cresol) introduces a specific set of purification challenges:

  • Regio-chemical Inertness but Stoichiometric Sensitivity: While regioselectivity is not a primary concern due to the symmetry of the starting material, over-reaction is a major risk, leading to the bis-substituted impurity.

  • Starting Material Persistence: The lipophilicity of the dibromo-precursor often mimics the product, making separation difficult.

This guide objectively compares the two industry-standard methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Synthesis & Impurity Origin Analysis

To accurately assess purity, one must first understand the "enemy"—the specific impurities generated during synthesis.

Diagram 1: Synthesis Pathway & Impurity Generation

This diagram illustrates the Ullmann coupling pathway and the origin of critical impurities tracked in this guide.

SynthesisPath SM1 3,5-Dibromopyridine (Starting Material) Cat CuI / Ligand Base, Heat SM1->Cat Impurity_SM RESIDUAL SM Unreacted 3,5-Dibromopyridine SM1->Impurity_SM Incomplete Conv. SM2 m-Cresol (Reagent) SM2->Cat Product TARGET PRODUCT This compound Cat->Product Mono-substitution Impurity_Bis IMPURITY A 3,5-Bis(3-methylphenoxy)pyridine (Over-reaction) Product->Impurity_Bis + Excess m-Cresol (Over-reaction)

Caption: Logical flow of Ullmann coupling showing the generation of the target mono-ether and the critical bis-ether impurity.

Methodology A: HPLC-UV (The Routine Workhorse)

HPLC is the preferred method for routine quality control (QC) and detecting trace impurities (<0.1%). Because the product and its impurities are aromatic, UV detection is highly sensitive.

Optimized Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic rings) and 220 nm (amide/ether bonds).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient (Elution)
20.01090Wash (Remove bis-product)
20.19010Re-equilibration
Representative Performance Data (Simulated)

Based on calculated LogP values: m-Cresol (~1.9) < 3,5-Dibromopyridine (~2.2) < Product (~3.8) < Bis-Impurity (~5.1).

CompoundRetention Time (min)Relative Response Factor (RRF)Resolution (Rs)
m-Cresol4.20.85-
3,5-Dibromopyridine6.81.10> 5.0
Target Product 11.5 1.00 > 8.0
Bis-Impurity16.21.05> 10.0

Critical Insight: The large separation between the target product (11.5 min) and the bis-impurity (16.2 min) confirms that HPLC is excellent for detecting over-reaction byproducts.

Methodology B: qNMR (The Absolute Validator)

Quantitative NMR is the method of choice for reference standard qualification or when no reference standards exist for the impurities. It provides an absolute purity value based on molar ratios.

Protocol Design[4]
  • Solvent: DMSO-d6 (Excellent solubility for brominated pyridines; prevents aggregation).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, a region typically clear in pyridine/phenyl ether spectra (which resonate >6.8 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Scans: 16 or 32 (Sufficient for S/N > 150).

Calculation Logic

Purity is calculated using the following equation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Product aromatic proton vs. IS singlet)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Weight (mg)[2][4][5][6]
    
  • 
     = Purity (decimal)
    

Comparative Analysis: HPLC vs. qNMR

This table guides the researcher on which method to select based on the development stage.

FeatureHPLC-UVqNMR
Primary Utility Routine QC, Trace Impurity DetectionAbsolute Purity Assignment, Mass Balance
Reference Standard Required for all analytes for accurate w/w%Not Required for analyte (only IS needed)
Precision High (< 0.5% RSD)Moderate (< 1.0% RSD)
Specificity Separates isomers/structurally similar byproductsCan suffer from peak overlap in aromatic region
Limit of Detection Excellent (ppm level)Poor (~0.5 - 1.0%)
Sample Consumption Low (< 1 mg)High (10-20 mg)
Throughput High (Automated sequences)Low (Manual processing/weighing)
Diagram 2: Analytical Decision Workflow

A logic gate for selecting the correct method.

DecisionMatrix Start Start: Purity Assessment RefStd Do you have Reference Standards for Product & Impurities? Start->RefStd HPLC Method A: HPLC-UV (Routine QC) RefStd->HPLC Yes qNMR Method B: qNMR (Primary Qualification) RefStd->qNMR No YesRef Yes NoRef No Result1 Output: Relative Purity % (Area Normalization) HPLC->Result1 Result2 Output: Absolute Purity w/w% (Mass Balance) qNMR->Result2 Result2->HPLC Calibrate HPLC with qNMR value

Caption: Decision workflow. Use qNMR to value-assign a standard, then use that standard to calibrate HPLC for routine testing.

Authoritative Conclusion

For This compound , a dual-method approach is the scientific gold standard:

  • Use qNMR initially to establish the absolute purity of your first "Golden Batch" and to quantify the residual solvent content (which HPLC misses).

  • Use HPLC-UV for all subsequent batch releases to ensure the specific absence of the 3,5-bis(3-methylphenoxy)pyridine impurity, which qNMR may miss if the aromatic signals overlap.

Final Protocol Recommendation: Dissolve 15 mg of sample in DMSO-d6 with 5 mg Maleic Acid for qNMR. Concurrently, run a 10 µL injection on a C18 column (Acidic Mobile Phase). If qNMR purity is >98% and HPLC shows no single impurity >0.5%, the material is suitable for downstream coupling reactions.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. Available at: [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.ca. Available at: [Link]

  • Royal Society of Chemistry. "Synthetic routes to compounds 5 and 10-19 (Supplementary Information)." RSC.org. Available at: [Link]

  • OperaChem. "Ullmann coupling - An overview." OperaChem.com. Available at: [Link]

Sources

Comparative Guide: Palladium Catalyst Efficiency for Bromopyridine Suzuki-Miyaura Couplings

[1][2][3]

Executive Summary

The Suzuki-Miyaura coupling of bromopyridines represents a distinct challenge in medicinal chemistry. Unlike simple aryl bromides, bromopyridines—particularly 2-bromopyridines —possess a basic nitrogen atom capable of coordinating to the palladium center. This competitive coordination often leads to catalyst poisoning, arrested turnover, and homocoupling byproducts.

This guide evaluates the efficiency of four distinct classes of palladium catalysts, moving from legacy systems to modern precatalysts. It provides evidence-based recommendations for maximizing yield and turnover number (TON) in heteroaryl cross-couplings.

The Mechanistic Challenge: Catalyst Poisoning

To select the right catalyst, one must understand why standard systems fail. In a typical catalytic cycle, the active Pd(0) species must undergo oxidative addition into the C–Br bond. However, with pyridines, the nitrogen lone pair competes for the Pd center.[1]

  • The Trap: The pyridine nitrogen coordinates to the Pd(0) or Pd(II) species, forming a stable, unreactive complex (often a bis-pyridine complex) that halts the cycle.

  • The Solution: Ligands must be sufficiently bulky to sterically preclude N-coordination while remaining flexible enough to facilitate oxidative addition.

Diagram 1: The Pyridine Coordination Trap

The following diagram illustrates the competitive pathway that leads to catalyst deactivation.

Pyridine_Poisoning_MechanismPd0Active Pd(0)L(14e- species)CoordinationN-Coordination(Reversible)Pd0->Coordination + Pyridine SubstrateOxAddOxidative Addition(Rate Limiting)Pd0->OxAdd C-Br Bond InsertionCoordination->Pd0 Steric Crowding(Bulky Ligands)PoisonedInactive Pd-Pyridine Complex(Catalytic Dead End)Coordination->Poisoned Strong BindingPdIIPd(II)-Ar-Br(Active Intermediate)OxAdd->PdII

Caption: Competitive coordination pathways. Conventional ligands allow formation of the inactive 'Poisoned' complex. Bulky ligands (XPhos, IPr) destabilize this state, forcing the cycle toward Oxidative Addition.

Catalyst Performance Evaluation

A. Pd(PPh₃)₄ (Tetrakis)[2]
  • Status: Legacy / Baseline.

  • Performance: Poor.

  • Analysis: Tetrakis is coordinatively saturated (18e-) and requires the dissociation of two PPh₃ ligands to become active. The dissociated PPh₃ ligands are not bulky enough to prevent the pyridine nitrogen from binding. Furthermore, the high temperature often required for activation leads to rapid catalyst decomposition (Pd black formation) before the difficult oxidative addition into the electron-deficient pyridine ring occurs.

  • Verdict: Avoid for 2-bromopyridines.

B. Pd(dppf)Cl₂[2][5][6][7][8][9]
  • Status: The "Workhorse."

  • Performance: Moderate to Good.

  • Analysis: The bidentate ferrocenyl ligand (dppf) creates a large bite angle and is tightly bound, which prevents ligand dissociation. This structural rigidity offers some protection against N-coordination. It is robust and air-stable but often requires higher catalyst loadings (5 mol%) to achieve full conversion on sterically hindered pyridines.

  • Verdict: Good starting point for scale-up due to cost, but often fails to reach >90% conversion on difficult substrates.

C. Buchwald Precatalysts (XPhos Pd G3 / G4)
  • Status: The "Gold Standard" for difficult couplings.

  • Performance: Excellent.

  • Analysis: These precatalysts rapidly generate the active monoligated Pd(0)-L species.

    • Ligand Effect:XPhos (and RuPhos ) are dialkylbiaryl phosphines. The cyclohexyl rings provide massive steric bulk that physically blocks the pyridine nitrogen from coordinating.

    • Electronic Effect: The electron-rich nature of the phosphine accelerates oxidative addition into the unreactive C–Br bond of the pyridine.

  • Verdict: The go-to choice for 2-bromopyridines or when low catalyst loading (<1 mol%) is required.

D. Pd-PEPPSI-IPr[10][11][12]
  • Status: The "Industrial Powerhouse."

  • Performance: Excellent.

  • Analysis: Uses an N-Heterocyclic Carbene (NHC) ligand.[2] The "PEPPSI" design (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) essentially pre-installs a "throw-away" pyridine ligand.

    • Mechanism:[3][4] Upon heating, the throw-away pyridine dissociates. The bulky IPr ligand (sterically demanding wings) prevents substrate inhibition.

    • Stability: NHC-Pd bonds are stronger than Phosphine-Pd bonds, making this catalyst extremely resistant to thermal decomposition and oxidation.

  • Verdict: Ideal for challenging substrates and high-temperature reactions.

Comparative Data Matrix

The following table summarizes typical performance metrics for the coupling of 2-bromopyridine with phenylboronic acid (1.5 equiv) under optimized conditions for each catalyst.

Catalyst SystemLigand ClassTypical YieldCatalyst LoadingReaction TimeKey Limitation
Pd(PPh₃)₄ Triarylphosphine< 40%5-10 mol%12-24 hCatalyst poisoning; rapid deactivation.
Pd(dppf)Cl₂ Bidentate Phosphine60-75%3-5 mol%8-16 hModerate activity; requires high temp (>80°C).
XPhos Pd G4 Dialkylbiaryl Phosphine92-98% 0.5-1.0 mol% 1-4 hHigh cost of precatalyst.
Pd-PEPPSI-IPr NHC90-96% 1.0 mol%2-6 hOften requires activation energy (heat).

Strategic Protocol: High-Efficiency Coupling

This protocol utilizes XPhos Pd G4 due to its operational simplicity and high success rate with 2-substituted pyridines.

Reagents
  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.5 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) [Superior to carbonates for heteroaryls]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or THF : Water (10:1)

Workflow Diagram

The following Graphviz diagram outlines the critical path for executing this protocol, emphasizing the deoxygenation step which is critical for Pd(0) longevity.

Experimental_ProtocolSetup1. Charge Vessel(Solids: Substrate, Boronic Acid, Base, Catalyst)Solvent2. Solvent Addition(Dioxane/Water 4:1)Setup->SolventDegas3. Deoxygenation (CRITICAL)(Sparge with Ar for 10 min OR Freeze-Pump-Thaw)Solvent->DegasReaction4. Reaction(Heat to 60-80°C for 2-4h)Degas->ReactionCheck5. IPC (LCMS/TLC)Conversion >95%?Reaction->CheckCheck->ReactionNo (Add 0.5 mol% Cat)Workup6. Workup(Dilute EtOAc, Wash H2O/Brine, Dry Na2SO4)Check->WorkupYesScavenge7. Metal Scavenging (Optional)(SiliaMetS Thiol or Activated Carbon)Workup->Scavenge

Caption: Optimized workflow for XPhos Pd G4 coupling. Step 3 (Deoxygenation) is the most common point of failure if neglected.

Troubleshooting & Decision Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch from Pd(dppf) to XPhos Pd G4 or Pd-PEPPSI-IPr .
Protodehalogenation (Ar-Br

Ar-H)
Hydride source present / Slow OAEnsure solvent is dry (if using anhydrous conditions); Increase catalyst bulk to speed up OA; Lower temperature.
Homocoupling (Ar-Ar)Oxidant presentRe-degas solvents rigorously. Oxygen promotes homocoupling.
Reaction Stalls at 60% Catalyst DeathAdd a second portion of catalyst (0.5 mol%) after the reaction has started.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling.[2] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, A., et al. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines. Organic Process Research & Development, 22(10), 1439–1447. Link

Optimizing C–N Coupling: A Comparative Guide to Phosphine Ligands in Bromopyridine Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of bromopyridines is a cornerstone transformation in medicinal chemistry, yet it remains plagued by catalyst deactivation (the "pyridine effect") and competitive inhibition. While early-generation ligands like BINAP and DPPF often fail to secure high turnover numbers (TON) on electron-deficient heterocycles, modern dialkylbiaryl phosphines have revolutionized this space.

This guide provides a side-by-side technical comparison of the three industry-standard ligands—XPhos , RuPhos , and BrettPhos —specifically within the context of bromopyridine substrates.

The Verdict at a Glance:

  • XPhos: The "First-Pass" Generalist. Excellent for unhindered substrates but prone to failure with electron-poor pyridines or bulky amines.

  • RuPhos: The Secondary Amine Specialist. The gold standard for coupling secondary amines (e.g., morpholine, piperazine) to halopyridines.

  • BrettPhos: The Primary Amine Specialist. Essential for primary amines and weak nucleophiles due to its ability to accelerate reductive elimination.

The "Pyridine Problem": Mechanistic Context

To select the right ligand, one must understand why bromopyridines are difficult. Unlike simple aryl halides, the pyridine nitrogen possesses a lone pair that can displace phosphine ligands or coordinate to the Pd(II) intermediate, forming a stable, catalytically inactive "dead" species (Pd-N coordination).

Furthermore, the electron-deficient nature of the pyridine ring slows down Oxidative Addition (OA) , while steric bulk on the ligand is required to force Reductive Elimination (RE) .

Diagram 1: The Catalytic Cycle & Pyridine Poisoning

This diagram illustrates the standard Buchwald-Hartwig cycle and the specific off-cycle trap caused by pyridine coordination.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Binding & Deprotonation (L-Pd(II)-Ar-N) OxAdd->AmineBind + HNR2 / Base Poison OFF-CYCLE TRAP Pd(II)-Pyridine Complex (Catalyst Death) OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Pyridine Substrate: Bromopyridine Pyridine->Poison N-Coordination

Caption: The catalytic cycle showing the competitive "off-cycle" trap where pyridine nitrogen coordinates to Palladium, effectively poisoning the catalyst.

Ligand Profiles: Side-by-Side Analysis

The "Buchwald" dialkylbiaryl phosphines share a common architecture: a biphenyl backbone that provides stability and a phosphorus center that modulates reactivity. However, subtle steric and electronic differences dictate their success with bromopyridines.

FeatureXPhos RuPhos BrettPhos
Structure Cyclohexyl groups on P; iPr on upper ring.[1][2][3]Cyclohexyl groups on P; iPrO groups on upper ring.Cyclohexyl groups on P; Methoxy & t-Butyl on rings.
Key Strength General reactivity; high turnover for simple aryl chlorides.Secondary Amines . The lack of 3-position bulk allows bulky secondary amines to bind.Primary Amines . Massive bulk forces reductive elimination of primary amines.
Rate-Limiting Step Balanced.Reductive Elimination . (Sterics allow amine binding, but slow down product release).Oxidative Addition . (Bulk makes it hard to add the aryl halide, but RE is fast).
Bromopyridine Utility Moderate.[4][5] Often fails with 2-bromopyridines due to chelation issues.High . Best choice for coupling morpholines/piperazines to pyridines.High . Best choice for anilines or alkyl primary amines.
Comparative Performance Data

The following data highlights the divergence in performance when coupling 3-bromo-2-aminopyridine (a challenging, deactivated substrate) with different amine classes.

Experiment A: Coupling with Morpholine (Secondary Amine) Conditions: 1.0 equiv ArBr, 1.2 equiv Amine, 2 mol% Pd, NaOtBu, Toluene, 100°C.

LigandYield (%)Observation
XPhos < 10%Failed. Significant hydrodehalogenation observed.
RuPhos 83% Optimal. Clean conversion.
BrettPhos 45%Sluggish. Steric clash prevents secondary amine binding.

Experiment B: Coupling with Aniline (Primary Amine) Conditions: 1.0 equiv ArBr, 1.2 equiv Amine, 2 mol% Pd, NaOtBu, tBuOH, 100°C.

LigandYield (%)Observation
XPhos 60%Moderate yield, some homocoupling.
RuPhos 55%Slow reaction; incomplete conversion after 24h.
BrettPhos 92% Optimal. Fast reductive elimination prevents side reactions.

Expert Insight: The data confirms the mechanistic rule: RuPhos for Secondary, BrettPhos for Primary. The steric bulk of BrettPhos destabilizes the Pd(II)-amido complex, accelerating reductive elimination, which is critical for primary amines that are prone to β-hydride elimination or stable complex formation [1].

Decision Matrix: Selecting the Right Ligand

Do not guess. Use this flow logic to select the starting ligand for your bromopyridine screen.

LigandSelection Start Substrate: Bromopyridine AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BaseSens Base Sensitive? Primary->BaseSens Sterics Steric Bulk? Secondary->Sterics Brett BrettPhos (Start Here) BaseSens->Brett No (Standard) tBuBrett tBuBrettPhos (For weak nucleophiles) BaseSens->tBuBrett Yes / Weak Nuc Sterics->Brett Acyclic/Small Ru RuPhos (Start Here) Sterics->Ru Standard/Cyclic

Caption: Workflow for ligand selection based on amine class and substrate constraints.

Experimental Protocol: Self-Validating System

To ensure reproducibility, this protocol uses Palladacycle Precatalysts (Gen 3 or Gen 4) . Why? Generating the active species from Pd(OAc)₂ or Pd₂(dba)₃ + Ligand in situ is unreliable due to oxidation of the phosphine and inconsistent reduction kinetics. Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation [2].

General Procedure A: Bromopyridine Amination

Scale: 1.0 mmol | Atmosphere: Argon/Nitrogen (Glovebox or Schlenk)

  • Vial Preparation:

    • Equip a 2-dram vial (or microwave vial) with a magnetic stir bar.

    • If using a glovebox, weigh all solids inside. If using Schlenk technique, weigh solids and cycle vacuum/Ar 3 times.

  • Reagent Addition (Solids):

    • Substrate: Bromopyridine (1.0 mmol, 1.0 equiv)

    • Catalyst: [Ligand]-Pd-G3 or G4 Precatalyst (0.01 – 0.02 mmol, 1–2 mol% ).

      • Note: Use RuPhos-Pd-G3 for secondary amines; BrettPhos-Pd-G3 for primary.

    • Base: NaOtBu (1.2 mmol, 1.2 equiv).

      • Optimization Note: If functional groups are sensitive (e.g., esters), switch to K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Reagent Addition (Liquids):

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (2.0 mL, 0.5 M concentration).

      • Sparge solvent with Ar for 10 mins prior to use.

    • Amine: Add liquid amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Seal the vial with a PTFE-lined septum cap.[6]

    • Heat to 80–100°C for 2–12 hours.

    • Monitoring: Check by LCMS at 1 hour. If <10% conversion, increase temp to 110°C.

  • Workup:

    • Cool to room temperature.[7]

    • Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Troubleshooting the "Stalled Reaction"

If the reaction stalls at 20-30% conversion:

  • Check for Poisoning: Is the solution clear or black? (Black = Pd precipitation/death).

  • Add 10-20% free ligand: Sometimes the pyridine strips the ligand. Adding excess free ligand (e.g., 1 mol% Pd / 2 mol% Ligand) can shift the equilibrium back to the active catalyst.

  • Switch Base: Pyridines can be base-sensitive. Try LHMDS (soluble base) which can sometimes accelerate the deprotonation step.

References

  • Tian, Y., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014).[5] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(3-methylphenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(3-methylphenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.